10-DEBC
Description
Propriétés
Numéro CAS |
201788-90-1; 925681-41-0 |
|---|---|
Formule moléculaire |
C20H25ClN2O |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine |
InChI |
InChI=1S/C20H25ClN2O/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3 |
Clé InChI |
GYBXAGDWMCJZJK-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of 10-DEBC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a small molecule inhibitor demonstrating significant potential in cancer therapeutics. Primarily recognized as a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), this compound disrupts a critical signaling nexus that governs cell survival, proliferation, and metabolism. Furthermore, emerging evidence indicates its activity against Pim-1 kinase, another key player in oncogenesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound in cancer cells, consolidating available quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Targeting the PI3K/Akt/mTOR and Pim-1 Signaling Pathways
The primary anti-neoplastic activity of this compound stems from its potent and selective inhibition of Akt. In various cancer cell types, particularly rhabdomyosarcoma, the PI3K/Akt/mTOR pathway is frequently hyperactivated, driving tumorigenesis.[1] this compound effectively curtails this aberrant signaling cascade.
Key Molecular Interactions:
-
Akt Inhibition: this compound acts as a selective inhibitor of Akt/PKB. This inhibition prevents the downstream phosphorylation and activation of crucial signaling molecules.[2]
-
mTOR Pathway Suppression: By inhibiting Akt, this compound effectively suppresses the activation of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation. This leads to the reduced activity of downstream effectors such as p70 S6 kinase and the S6 ribosomal protein.[2]
-
Pim-1 Kinase Inhibition: In addition to its effects on the Akt pathway, this compound has been identified as a potent inhibitor of Pim-1 kinase, with a reported IC50 value of 1.28 μM.[3][4] Pim-1 is a proto-oncogene that plays a critical role in cell cycle progression and apoptosis resistance.
Signaling Pathway Diagram
Cellular Effects of this compound
The inhibition of these critical signaling pathways by this compound culminates in significant anti-cancer effects, primarily through the induction of apoptosis and potent inhibition of cell growth.
Inhibition of Cell Growth
This compound demonstrates marked inhibitory effects on the growth of various cancer cell lines. Quantitative data from studies on rhabdomyosarcoma cells are summarized below.
| Cell Line | Cancer Type | IC50 (μM) for Cell Growth Inhibition | Reference |
| Rh1 | Rhabdomyosarcoma | 2-5 | [2] |
| Rh18 | Rhabdomyosarcoma | 2-5 | [2] |
| Rh30 | Rhabdomyosarcoma | 2-5 | [2] |
Table 1: Inhibitory Concentration (IC50) of this compound on Rhabdomyosarcoma Cell Growth
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis. Inhibition of the pro-survival Akt and Pim-1 pathways tips the cellular balance towards apoptosis. While the precise molecular details of this compound-induced apoptosis are still under investigation, it is understood that the disruption of Akt signaling leads to the de-repression of pro-apoptotic factors.[5]
In glioblastoma cells, treatment with this compound in combination with other agents has been shown to potentiate cytotoxic autophagy and elevate levels of reactive oxygen species (ROS). However, in this specific combinatorial context, classical caspase-dependent apoptosis was not observed, suggesting that the mode of cell death can be context-dependent.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., Rh30)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to detect changes in the phosphorylation status and expression levels of key proteins in the Akt/mTOR pathway following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a promising anti-cancer agent with a well-defined primary mechanism of action centered on the inhibition of the Akt/mTOR and Pim-1 signaling pathways. Its ability to induce apoptosis and inhibit cell growth in cancer cells, particularly in rhabdomyosarcoma, underscores its therapeutic potential.
Future research should focus on elucidating the detailed molecular events of this compound-induced apoptosis across a broader range of cancer types. Investigating the specific roles of Bcl-2 family members and the precise caspase cascade activation will provide a more complete understanding of its apoptotic mechanism. Furthermore, exploring the effects of this compound on the cell cycle is a critical next step to fully characterize its anti-proliferative properties. Comprehensive preclinical studies, including in vivo models, are warranted to further evaluate the efficacy and safety of this compound as a potential cancer therapeutic. The development of more potent and selective derivatives of this compound also represents an exciting avenue for future drug discovery efforts.
References
- 1. Pharmacologic inhibition of cyclin-dependent kinase 4/6 activity arrests proliferation in myoblasts and rhabdomyosarcoma-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Elevated cyclins and cyclin-dependent kinase activity in the rhabdomyosarcoma cell line RD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Frontiers | A Perspective on Polo-Like Kinase-1 Inhibition for the Treatment of Rhabdomyosarcomas [frontiersin.org]
10-DEBC: A Selective Akt Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of 10-DEBC, a phenoxazine (B87303) derivative that has been identified as a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental evaluation, and potential therapeutic applications of this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making its components attractive targets for therapeutic intervention. Akt is a key downstream node in this pathway, and its inhibition presents a promising strategy for cancer therapy. This compound (2-chloro-N,N-diethyl-10H-phenoxazine-10-butanamine) has emerged as a valuable tool for studying the physiological roles of Akt and as a potential lead compound for the development of novel anticancer agents.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Akt, suppressing its kinase activity. By blocking the phosphorylation of Akt's downstream substrates, this compound effectively inhibits the pro-survival and pro-proliferative signals mediated by the PI3K/Akt pathway. This inhibition leads to the suppression of downstream effectors such as mTOR, p70 S6 kinase, and S6 ribosomal protein, ultimately inducing apoptosis in cancer cells.
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Akt Phosphorylation) | 1-2 µM | IGF-1-stimulated Rh1 cells | [1] |
| IC50 (Cell Growth) | 2-5 µM | Rh1, Rh18, and Rh30 cells | [1] |
| IC50 (Cell Growth) | ~ 2-6 µM | Rhabdomyosarcoma cells | [2] |
| Complete Inhibition (Akt Phosphorylation) | 2.5 µM | IGF-1-stimulated cells | [2] |
Note: IC50 values can vary depending on the cell line, assay conditions, and ATP concentration.
Selectivity Profile
A crucial aspect of a kinase inhibitor is its selectivity. This compound has been shown to be a selective inhibitor of Akt.
| Kinase | Activity | Reference |
| PDK1 | No activity | [2] |
| SGK1 | No activity | [2] |
| PI 3-kinase | No activity | [2] |
Further comprehensive kinase panel screening would provide a more detailed selectivity profile.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound in research, it is essential to understand its place in the PI3K/Akt signaling pathway and the typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following are representative protocols for key experiments.
In Vitro Akt Kinase Assay
This assay measures the direct inhibitory effect of this compound on Akt kinase activity.
Materials:
-
Recombinant active Akt enzyme
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
This compound stock solution (in DMSO)
-
Phospho-GSK-3α/β (Ser21/9) antibody
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microcentrifuge tube, combine the recombinant Akt enzyme, GSK-3 fusion protein, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-GSK-3α/β (Ser21/9) antibody to detect the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This cellular assay assesses the ability of this compound to inhibit Akt phosphorylation in a cellular context.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and antibodies against downstream targets (e.g., anti-phospho-p70S6K)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-24 hours).
-
If the pathway is not constitutively active, stimulate the cells with a growth factor (e.g., IGF-1) for a short period before lysis.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) in fresh medium.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Preclinical Studies
While extensive in vivo data for this compound is not widely available in the public domain, the general approach to evaluating a novel Akt inhibitor in preclinical models would involve the following:
-
Animal Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.
-
Dosing and Administration: The maximum tolerated dose (MTD) would be determined, followed by efficacy studies using a specific dosing regimen (e.g., daily oral or intraperitoneal administration).
-
Efficacy Endpoints: Tumor growth inhibition, changes in tumor volume, and survival analysis are key efficacy endpoints.
-
Pharmacodynamic (PD) Biomarkers: Tumor biopsies can be analyzed by Western blotting or immunohistochemistry to assess the inhibition of Akt phosphorylation and downstream targets in vivo, confirming target engagement.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of the Akt signaling pathway in normal physiology and disease. Its selectivity for Akt makes it a useful probe for dissecting the specific functions of this kinase. Furthermore, its ability to induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this compound in their studies and to contribute to the advancement of cancer research.
References
The Inhibition of Pim-1 Kinase by 10-DEBC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim-1 plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[2] Its involvement in oncogenic signaling pathways has spurred the development of small molecule inhibitors aimed at attenuating its activity. This technical guide provides an in-depth overview of the inhibition of Pim-1 kinase by 10-(4'-(N,N-Diethylamino)butyl)-2-chlorophenoxazine (10-DEBC), a selective inhibitor of Akt/PKB that also demonstrates potent activity against Pim-1 kinase.[1][3] This document details the quantitative inhibitory data, experimental protocols for assessing its efficacy, and the underlying signaling pathways.
Data Presentation: Quantitative Inhibition of Pim Kinases
The inhibitory activity of this compound and its more potent derivative, compound 26, against the three Pim kinase isoforms has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of their potency and selectivity.
| Compound | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Selectivity (Pim-2/Pim-1) | Selectivity (Pim-3/Pim-1) |
| This compound | 1.28[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| Compound 26 | 0.0009[2] | 0.198[2] | 0.0072[2] | ~220-fold[2] | ~8-fold[2] |
Pim-1 Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a multitude of downstream substrates, thereby regulating critical cellular processes. The inhibition of Pim-1 by this compound disrupts these signaling cascades, leading to anti-proliferative and pro-apoptotic effects.
Experimental Protocols
Biochemical Assays for Pim-1 Inhibition
1. ADP-Glo™ Kinase Assay
This luminescent kinase assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Pim-1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)
-
This compound or other test compounds
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
ATP and substrate (e.g., PIMtide)
-
384-well plates
-
-
Protocol: [4]
-
Add 1 µl of serially diluted this compound (in 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of Pim-1 enzyme in kinase buffer.
-
Add 2 µl of a mixture of ATP and substrate to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the kinase's ATP pocket, resulting in a decrease in the FRET signal.
-
Materials:
-
Pim-1 Kinase (tagged, e.g., GST- or His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound or other test compounds
-
Kinase Buffer A (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[5]
-
384-well plates
-
-
Protocol: [5]
-
Add 5 µL of serially diluted this compound to the wells of a 384-well plate.
-
Prepare a kinase/antibody mixture by diluting the Pim-1 kinase and the Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Prepare a tracer solution by diluting the kinase tracer in kinase buffer. Add 5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values.
-
Cell-Based Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Cancer cell line overexpressing Pim-1 (e.g., K562, PC-3)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol: [6]
-
Seed cells and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
This compound serves as a valuable tool compound for studying the biological roles of Pim-1 kinase. While initially identified as a selective Akt inhibitor, its potent activity against Pim-1 highlights the interconnectedness of oncogenic signaling pathways.[1][3] The development of more potent and selective derivatives, such as compound 26, underscores the potential of this chemical scaffold in the pursuit of novel anti-cancer therapeutics.[2] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Pim-1 inhibitors, facilitating further research in this critical area of drug discovery.
References
Unraveling the Downstream Consequences of 10-DEBC: A Technical Guide to its Impact on the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the downstream effects of 10-DEBC, a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). By elucidating the mechanism of action of this compound, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and cellular impact. Through a detailed examination of its effects on the Akt signaling cascade, this guide offers valuable insights for studies in oncology, infectious diseases, and neurobiology.
Core Mechanism of Action: Inhibition of the Akt/PKB Signaling Pathway
This compound, also known as Akt Inhibitor X, is a cell-permeable phenoxazine (B87303) derivative that selectively targets and inhibits the activity of Akt/PKB.[1][2] This inhibition is achieved by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1][2] Notably, this compound demonstrates selectivity for Akt, showing no significant activity against related kinases such as PDK1, SGK1, or PI 3-kinase.[2] The primary consequence of Akt inhibition by this compound is the disruption of a critical signaling hub that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.
The downstream signaling cascade affected by this compound is a cornerstone of cellular regulation. By inhibiting Akt, this compound effectively suppresses the activation of key downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR), p70 S6 kinase (p70S6K), and the S6 ribosomal protein.[1][2] This blockade of the Akt/mTOR/p70S6K axis leads to the inhibition of cell growth and the induction of apoptosis, or programmed cell death, in various cancer cell lines, particularly rhabdomyosarcoma cells.[2]
Recent studies have expanded the known effects of this compound, highlighting its ability to potentiate the anti-glioblastoma effects of certain therapeutic combinations by increasing reactive oxygen species (ROS) and promoting cytotoxic autophagy.[3] Furthermore, this compound has demonstrated promising activity against Mycobacterium abscessus, suggesting a potential role in treating this challenging infectious agent.[4][5]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data associated with the biological activity of this compound.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Concentration | Cell Line/Context | Reference |
| Complete inhibition of IGF-1-stimulated Akt phosphorylation | 2.5 µM | Not specified | [2][6] |
| IC50 for inhibition of IGF-1-stimulated Akt phosphorylation | 1-2 µM | Rh1 cells | [1] |
| IC50 for cell growth inhibition | ~ 2-6 µM | Rhabdomyosarcoma cells | [2] |
| IC50 for cell growth inhibition | 2-5 µM | Rh1, Rh18, and Rh30 cells | [1] |
| IC50 for Pim-1 kinase inhibition | 1.28 µM | Moloney murine leukemia virus | [7] |
| IC50 for M. abscessus growth inhibition (in vitro) | 3.48 µg/mL | M. abscessus (lux) | [4] |
| IC50 for intracellular M. abscessus growth inhibition | 13.18 µg/mL | THP-1 cells | [4] |
| IC50 against biofilm-growing M. abscessus | 38.72 µg/mL | M. abscessus | [4] |
Table 2: Experimental Concentrations of this compound
| Application | Concentration | Cell Line/Context | Reference |
| Inhibition of downstream targets (mTOR, p70S6K, S6 ribosomal protein) | 5 µM | Rh1 cells | [1] |
| Potentiation of anti-glioblastoma effect | 10 µM | U251 glioblastoma cells | [8] |
Visualizing the Impact: Signaling Pathways and Experimental Logic
To visually represent the mechanism of action of this compound and its downstream consequences, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the Akt signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound in glioblastoma.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the cited literature, providing a framework for investigating the effects of this compound.
1. Cell Growth Inhibition Assay in Rhabdomyosarcoma Cells
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of rhabdomyosarcoma cell lines (e.g., Rh1, Rh18, Rh30).
-
Methodology:
-
Cell Culture: Culture rhabdomyosarcoma cells in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound hydrochloride in the culture medium. Replace the medium in the wells with the medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Crystal Violet staining.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Western Blot Analysis of Akt Phosphorylation and Downstream Targets
-
Objective: To assess the inhibitory effect of this compound on the phosphorylation of Akt and its downstream targets (mTOR, p70S6K, S6 ribosomal protein).
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Rh1) to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce Akt phosphorylation.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-S6, and total S6 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
3. In Vitro Activity of this compound against Mycobacterium abscessus
-
Objective: To determine the in vitro inhibitory activity of this compound against M. abscessus.
-
Methodology:
-
Bacterial Culture: Culture M. abscessus in an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Minimum Inhibitory Concentration (MIC) Assay: Perform a broth microdilution assay in 96-well plates. Prepare serial dilutions of this compound in the broth. Inoculate each well with a standardized suspension of M. abscessus.
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of M. abscessus.
-
IC50 Determination (Optional): To determine the IC50, a reporter strain of M. abscessus expressing a fluorescent or luminescent protein can be used. Measure the signal intensity at different drug concentrations and calculate the IC50 value.
-
This technical guide provides a foundational understanding of the downstream effects of the this compound signaling pathway inhibitor. The provided data, diagrams, and protocols are intended to serve as a valuable resource for designing and executing further research into the therapeutic applications of this potent Akt inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Biological Activity of 10-DEBC Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-DEBC hydrochloride is a potent and selective cell-permeable inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This technical guide provides an in-depth overview of the biological activities of this compound hydrochloride, with a focus on its mechanism of action, its effects on cancer cells, and its role in modulating key cellular processes such as apoptosis and autophagy. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[1] this compound hydrochloride has emerged as a valuable tool for dissecting the intricacies of the Akt signaling cascade and as a potential therapeutic agent in its own right. This document summarizes the key biological activities of this compound hydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action
This compound hydrochloride exerts its biological effects through the selective inhibition of Akt. It has been demonstrated to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt.[2] This inhibition is highly specific, as this compound hydrochloride shows no significant activity against other kinases such as PDK1, SGK1, or PI 3-kinase.
The inhibition of Akt by this compound hydrochloride has significant downstream consequences. By blocking Akt activity, it suppresses the activation of mammalian target of rapamycin (B549165) (mTOR), p70 S6 kinase, and S6 ribosomal protein, all of which are key effectors in the Akt signaling pathway that promote protein synthesis and cell growth.
Quantitative Data Summary
The biological activity of this compound hydrochloride has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 for Akt Phosphorylation | IGF-1 stimulated cells | 1-2 µM | [2] |
| Complete Inhibition of Akt Activation | IGF-1 stimulated cells | 2.5 µM | |
| IC50 for Cell Growth | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | 2-6 µM | [2] |
| IC50 for Pim-1 Kinase Inhibition | Moloney murine leukemia virus | 1.28 µM | Not found in search results |
| IC50 against M. abscessus | Clarithromycin-sensitive and -resistant strains | 4.662-5.535 µg/mL |
Key Biological Activities
Anticancer Activity
This compound hydrochloride has demonstrated significant anticancer activity in various cancer cell lines.
-
Inhibition of Cell Growth and Induction of Apoptosis: It inhibits cell growth and induces apoptosis in rhabdomyosarcoma cells. In glioblastoma (U251) cells, while not affecting cell viability on its own at 10 µM, it abrogates the cytoprotective effect of metformin (B114582) when used in combination with cisplatin.[3]
-
Potentiation of Chemotherapy: this compound hydrochloride enhances the toxicity of the combination of menadione (B1676200) and ascorbic acid against glioblastoma cells.[1] This potentiation is associated with an increase in autophagic flux and reactive oxygen species (ROS) levels.[1]
-
Induction of Autophagy: In U251 glioblastoma cells, this compound hydrochloride treatment leads to a potentiation of autophagy.[1] This is evidenced by an increase in LC3-II levels and a decrease in p62 protein levels.[1]
Antimicrobial Activity
Recent studies have highlighted the potential of this compound hydrochloride as an antimicrobial agent. It has shown inhibitory activity against Mycobacterium abscessus, including both clarithromycin-sensitive and -resistant strains.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound hydrochloride.
Cell Viability Assays
5.1.1. MTT Assay [1]
-
Cell Seeding: Seed cells (e.g., U251 glioblastoma cells) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound hydrochloride for the desired duration. A 30-minute pre-treatment with this compound hydrochloride is often used before the addition of other compounds.
-
MTT Addition: After treatment, wash the cells with phosphate-buffered saline (PBS). Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL and incubate for 1 hour.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
5.1.2. Crystal Violet Assay [1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Fixation: After treatment, wash the cells with PBS and fix them with methanol for 15 minutes.
-
Staining: Incubate the fixed cells with a 1% Crystal Violet solution for 15 minutes at room temperature.
-
Washing: Vigorously wash off the excess dye with tap water.
-
Dye Solubilization: Dissolve the remaining dye in 33% acetic acid.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
Western Blot Analysis for Akt Phosphorylation
Protocol adapted from general Western blot procedures for phosphorylated proteins.
-
Cell Lysis: After treatment with this compound hydrochloride, wash cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Annexin V Staining
Protocol based on general Annexin V apoptosis detection methods.
-
Cell Treatment: Treat cells with this compound hydrochloride for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Autophagy Assessment by Western Blot for LC3
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol (Section 5.2).
-
Western Blotting: Perform Western blotting as described, using a primary antibody that detects both LC3-I and LC3-II.
-
Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) is indicative of an increase in autophagosome formation and thus, an induction of autophagy. A decrease in the autophagy substrate p62 can also be used as an indicator of autophagic flux.[1]
Conclusion
This compound hydrochloride is a well-characterized, selective inhibitor of Akt/PKB that serves as an invaluable tool for studying the PI3K/Akt signaling pathway. Its demonstrated anticancer and emerging antimicrobial activities make it a compound of significant interest for further preclinical and clinical investigation. This guide provides a comprehensive overview of its biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising molecule.
References
The Dual Role of 10-DEBC in Apoptosis and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
10-DEBC, a potent and selective inhibitor of Akt/PKB, has emerged as a significant modulator of cellular processes critical to cancer research, specifically apoptosis and autophagy. This technical guide provides an in-depth analysis of the role of this compound in these two fundamental pathways. Contrary to initial hypotheses that Akt inhibition would primarily induce apoptosis, recent evidence strongly suggests that in certain cancer cell types, such as glioblastoma, this compound's primary mechanism of action is the potentiation of cytotoxic autophagy, while having a negligible direct effect on apoptosis. This guide synthesizes the current understanding of this compound's mechanisms, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and workflows.
This compound: An Overview
This compound hydrochloride is a selective inhibitor of Akt/protein kinase B (PKB). It functions by inhibiting the insulin-like growth factor-1 (IGF-1)-stimulated phosphorylation and activation of Akt. This action effectively suppresses the downstream activation of crucial signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein.[1][2] Notably, this compound shows no significant activity at PDK1, SGK1, or PI 3-kinase, highlighting its specificity for the Akt pathway.[2]
The Role of this compound in Apoptosis: A Surprising Lack of Direct Induction
While the inhibition of the pro-survival Akt pathway is a classical strategy to induce apoptosis, studies on this compound in U251 human glioblastoma cells have shown that it does not significantly trigger this cell death mechanism.[3]
Experimental Evidence: Apoptosis Assays
Quantitative Data: Apoptosis Analysis
The following table summarizes the illustrative quantitative data on the effect of this compound on apoptosis in U251 glioblastoma cells, derived from published graphical data.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | ~2% | ~3% |
| This compound (10 µM) | ~2% | ~4% |
| MD (20 µM) + AA (1 mM) | ~3% | ~15% |
| This compound + MD + AA | ~3% | ~30% |
Data is illustrative and estimated from graphical representations in Perišić et al., 2023.[3]
The Central Role of this compound in Potentiating Cytotoxic Autophagy
The primary mechanism through which this compound exerts its anti-cancer effects in glioblastoma cells is by enhancing cytotoxic autophagy.[3] Autophagy is a cellular self-degradation process that can either promote cell survival or, in some contexts, lead to cell death.
Signaling Pathway: Akt/mTOR Inhibition
This compound, as an Akt inhibitor, directly impacts the Akt/mTOR signaling pathway, a master regulator of autophagy.[3] Under normal conditions, Akt activates mTOR, which in turn suppresses autophagy. By inhibiting Akt, this compound relieves this suppression, leading to the potentiation of autophagic flux.[3]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Potentiation of Anti-Glioblastoma Effects by 10-DEBC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard therapeutic options offer limited efficacy, necessitating the exploration of novel treatment strategies. This technical guide delves into the mechanism of action of 10-((4-(dimethylamino)butyl)amino)-7-methoxy-1H-benzo[g]quinoline-2,5,10(3H)-trione (10-DEBC), a small molecule inhibitor, in the context of glioblastoma. This document summarizes the current understanding of this compound's effects on glioblastoma cells, focusing on its role as an Akt inhibitor and its ability to potentiate the cytotoxic effects of other therapeutic agents. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals working to advance glioblastoma therapy.
Introduction
Glioblastoma is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies. A key signaling pathway frequently dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, survival, and proliferation. Consequently, targeting components of this pathway has emerged as a promising therapeutic strategy. This compound has been identified as an ATP-competitive inhibitor of Akt, a serine/threonine kinase that is a critical node in this pathway. This guide will explore the preclinical evidence demonstrating the anti-glioblastoma effects of this compound, particularly its synergistic activity with the combination of menadione (B1676200) and ascorbic acid (AA+MD).
Mechanism of Action of this compound in Glioblastoma
Inhibition of the Akt Signaling Pathway
The primary mechanism of action of this compound in glioblastoma is the inhibition of Akt kinase activity.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell survival and proliferation and is often hyperactivated in glioblastoma. By competitively binding to the ATP-binding pocket of Akt, this compound prevents its phosphorylation and subsequent activation of downstream targets. This disruption of the Akt signaling pathway can lead to decreased cell proliferation and survival.
Potentiation of Cytotoxic Autophagy
In the context of U251 human glioblastoma cells, this compound has been shown to enhance the cytotoxic effects of a combination of menadione and ascorbic acid (AA+MD).[1][2] This potentiation is correlated with an increase in autophagic flux.[1] Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or inducing cell death. In this specific context, this compound appears to push the autophagic process towards a cytotoxic outcome.[1] This is evidenced by increased levels of the autophagosome-associated protein LC3-II and enhanced degradation of the autophagy substrate p62.[1] Genetic silencing of autophagy has been shown to abolish the enhanced toxicity mediated by this compound in combination with AA+MD, confirming the critical role of cytotoxic autophagy in its mechanism of action.[1]
Amplification of Reactive Oxygen Species (ROS)
Treatment of U251 glioblastoma cells with the combination of AA+MD induces severe oxidative stress through the generation of reactive oxygen species (ROS).[1][2] this compound further amplifies these deleterious ROS levels.[1][2] The accumulation of ROS can lead to cellular damage and trigger cell death pathways. The ability of this compound to enhance ROS production contributes to its synergistic anti-glioblastoma effect when combined with ROS-inducing agents like AA+MD.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies on U251 human glioblastoma cells.
Table 1: Effect of this compound on U251 Cell Viability (in combination with Menadione and Ascorbic Acid)
| Treatment | Concentration | Cell Viability (% of Control) | Assay | Reference |
| Control | - | 100% | CV & MTT | [1] |
| This compound | 10 µM | ~100% | CV & MTT | [1] |
| MD | 20 µM | ~100% | CV & MTT | [1] |
| AA+MD | 1 mM AA + 20 µM MD | Significantly Reduced | CV & MTT | [3] |
| This compound + MD | 10 µM + 20 µM | Significantly Reduced | CV & MTT | [1] |
| This compound + AA+MD | 10 µM + 1 mM AA + 20 µM MD | Further Significantly Reduced | CV & MTT | [1] |
Note: "Significantly Reduced" and "Further Significantly Reduced" indicate a statistically significant decrease in cell viability as reported in the source, specific percentage values were presented graphically in the source publication.
Table 2: Effect of this compound on Apoptosis and Necrosis in U251 Cells (in combination with Menadione and Ascorbic Acid)
| Treatment | Observation | Method | Reference |
| AA+MD | Induction of necrosis-like cell death | Annexin V-FITC/PI Staining | [3] |
| This compound + AA+MD | Potentiation of cell death | Annexin V-FITC/PI Staining | [1][2] |
Table 3: Effect of this compound on Autophagy Markers in U251 Cells (in combination with Menadione and Ascorbic Acid)
| Treatment | LC3-II Levels | p62 Degradation | Method | Reference |
| MD | Increased | Increased | Immunoblotting | [1] |
| AA+MD | Increased | Increased | Immunoblotting | [1] |
| This compound + MD | Further Increased | Further Increased | Immunoblotting | [1] |
| This compound + AA+MD | Further Increased | Further Increased | Immunoblotting | [1] |
Table 4: Effect of this compound on Intracellular ROS Levels in U251 Cells (in combination with Menadione and Ascorbic Acid)
| Treatment | Intracellular ROS Levels | Method | Reference |
| MD | Increased | Dihydrorhodamine (DHR) Staining | [1] |
| AA+MD | Further Increased | Dihydrorhodamine (DHR) Staining | [1] |
| This compound + MD | Significantly Increased vs MD alone | Dihydrorhodamine (DHR) Staining | [1] |
| This compound + AA+MD | Significantly Increased vs AA+MD alone | Dihydrorhodamine (DHR) Staining | [1] |
Experimental Protocols
Cell Viability Assays
This assay measures the number of adherent viable cells.
-
Cell Seeding: Seed U251 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound, AA+MD, or their combination for the specified duration.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 100% methanol (B129727) for 15-20 minutes at room temperature.[4][5]
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well.[5] Incubate for 20 minutes at room temperature.[5]
-
Washing: Carefully wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[6]
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
MTT Addition: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Apoptosis and Necrosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10][11]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Autophagy Marker Analysis (Immunoblotting for LC3-II and p62)
This technique is used to quantify the levels of key autophagy-related proteins.
-
Protein Extraction: Lyse treated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.[12][13]
Intracellular ROS Detection (Dihydrorhodamine 123 Staining)
This flow cytometry-based assay measures the levels of intracellular reactive oxygen species.
-
Cell Treatment: Treat cells with the compounds of interest.
-
Dye Loading: Incubate the cells with dihydrorhodamine 123 (DHR 123), a cell-permeable dye.[14][15][16]
-
Oxidation to Rhodamine 123: In the presence of ROS, DHR 123 is oxidized to the fluorescent compound rhodamine 123.[14][15][16]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathway of this compound in Glioblastoma
Caption: Signaling pathway of this compound in glioblastoma cells.
Experimental Workflow for Assessing this compound's Efficacy
Caption: Experimental workflow for evaluating the effects of this compound.
Conclusion
This compound demonstrates significant potential as an anti-glioblastoma agent, primarily through its inhibition of the pro-survival Akt signaling pathway. Its ability to potentiate the cytotoxic effects of ROS-inducing agents like the combination of menadione and ascorbic acid by enhancing cytotoxic autophagy and further increasing ROS levels highlights a promising combinatorial therapeutic strategy. The data presented in this guide underscore the importance of targeting key signaling nodes in glioblastoma and provide a foundation for further preclinical and clinical investigation of this compound and similar compounds. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and develop more effective treatments for this devastating disease.
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of Ascorbic Acid and Menadione Induces Cytotoxic Autophagy in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. 5.6. Crystal Violet Cell Viability Assay [bio-protocol.org]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. bioquochem.com [bioquochem.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
In-Depth Technical Guide: 10-DEBC Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine) is a small molecule inhibitor primarily recognized for its selective inhibition of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt signaling pathway, which governs a wide array of cellular processes including cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a hallmark of many human cancers, making Akt a prominent target for therapeutic intervention. Additionally, emerging evidence has identified this compound as an inhibitor of Pim-1 kinase, a proto-oncogene also implicated in cancer development.[3][4][5]
This technical guide provides a comprehensive overview of the target protein binding affinity of this compound, focusing on its interactions with Akt and Pim-1 kinases. It includes a summary of the available quantitative data, detailed experimental protocols for assessing binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Target Profile and Binding Affinity
The primary target of this compound is the Akt kinase. It has been shown to inhibit the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[2] This inhibition leads to the suppression of downstream signaling through the mammalian target of rapamycin (B549165) (mTOR).[2] More recent studies have also characterized this compound as a potent inhibitor of Pim-1 kinase.[5][6]
Quantitative Data: Inhibitory Potency
| Target Protein | Assay Type | Cell Line/System | IC50 Value | Reference |
| Akt (PKB) | Inhibition of IGF-1-stimulated phosphorylation | - | Complete inhibition at 2.5 µM | [2] |
| Akt (PKB) | Cell Growth Inhibition | Rhabdomyosarcoma cells | ~ 2-6 µM | [2] |
| Akt (PKB) | Inhibition of Akt activity | - | ~48 µM | [1][7] |
| Pim-1 Kinase | Kinase Inhibition Assay | Moloney murine leukemia virus (Pim) kinase-1 | 1.28 µM | [3][4] |
| Mycobacterium abscessus | In vitro growth inhibition | M. abscessus | 3.006 µg/mL (in MH broth) | [8] |
Signaling Pathway
This compound exerts its biological effects by inhibiting key kinases in pro-survival signaling pathways. The primary pathway affected is the PI3K/Akt/mTOR cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Binding Affinity Determination
While specific published protocols for determining the binding affinity of this compound to its target kinases are not available, this section outlines detailed, generalized methodologies for two standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These protocols are designed to be adaptable for the characterization of small molecule-kinase interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., a kinase) immobilized on a sensor surface and an analyte (e.g., this compound) in solution.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the binding of this compound to Akt or Pim-1 kinase.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, dextran-based)
-
Recombinant human Akt or Pim-1 kinase (high purity)
-
This compound hydrochloride
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
DMSO (for stock solution of this compound)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a freshly prepared mixture of EDC and NHS.
-
Inject the kinase solution (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to serve as a control for non-specific binding.
-
-
Analyte Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and should be low (typically ≤1%) to minimize solvent effects. A blank solution (running buffer with the same percentage of DMSO) must be included.
-
-
Binding Analysis:
-
Inject the serially diluted this compound solutions over the immobilized kinase and the reference flow cell at a constant flow rate.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
-
After each cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt solution) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd = kd/ka).
-
Caption: A typical experimental workflow for determining binding affinity using SPR.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction between this compound and Akt or Pim-1 kinase.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human Akt or Pim-1 kinase (high purity, concentrated)
-
This compound hydrochloride
-
Dialysis buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
DMSO (if necessary for this compound solubility)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the kinase against the chosen experimental buffer to ensure a perfect buffer match between the protein and the ligand solutions.
-
Prepare the this compound solution in the final dialysis buffer. If DMSO is required for solubility, the same concentration of DMSO must be present in the protein solution to minimize heats of dilution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe is typically 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution while maintaining a constant temperature.
-
Record the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone (without the protein) to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion
This compound is a valuable tool compound for studying cellular signaling pathways, primarily through its potent inhibition of Akt kinase. Its additional activity against Pim-1 kinase highlights the importance of comprehensive target profiling. While direct binding affinity data (Kd) remains to be published, the available IC50 values provide a strong indication of its biological potency. The experimental protocols detailed in this guide for SPR and ITC provide a robust framework for researchers to further characterize the binding kinetics and thermodynamics of this compound and its analogs with their respective kinase targets. Such studies are crucial for the rational design and development of more selective and potent kinase inhibitors for therapeutic applications.
References
- 1. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Optimization of this compound Derivatives as Potent and Selective Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a cell-permeable small molecule inhibitor with dual activity against two key signaling pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinase pathway. As a selective inhibitor of Akt (also known as Protein Kinase B), this compound effectively blocks the phosphorylation and activation of Akt, a central node in the PI3K pathway that regulates numerous downstream effectors involved in cell growth, metabolism, and apoptosis.[1][2] Concurrently, this compound demonstrates inhibitory activity against Pim-1 kinase, a serine/threonine kinase that also plays a crucial role in cell cycle progression and survival, often found overexpressed in various cancers. The dual inhibitory nature of this compound makes it a compound of significant interest for cancer research and drug development.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on key assays to characterize its biological effects on cancer cells. The included methodologies for cell viability, apoptosis, and cell cycle analysis, along with a protocol for assessing the inhibition of Akt signaling via Western blotting, will enable researchers to comprehensively assess the anti-cancer potential of this compound.
Data Presentation
Table 1: Cell Viability (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| Rh1 | Rhabdomyosarcoma | Not Specified | ~2-5 | Not Specified |
| Rh18 | Rhabdomyosarcoma | Not Specified | ~2-5 | Not Specified |
| Rh30 | Rhabdomyosarcoma | Not Specified | ~2-5 | Not Specified |
| U251 | Glioblastoma | CV and MTT | Not Specified | [3] |
CV: Crystal Violet Assay; MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide Assay. IC₅₀ values for U251 cells were not explicitly stated in the provided search results but the study demonstrated a significant enhancement of toxicity of other compounds by this compound.[3]
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Rhabdomyosarcoma cells | Rhabdomyosarcoma | Not Specified | Induces apoptosis | Not Specified | Not Specified |
| U251 | Glioblastoma | 10 µM | Potentiates cytotoxic autophagy | Not Specified | [3] |
Quantitative data on the percentage of apoptotic cells or cells in specific cell cycle phases were not available in the provided search results.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% cold ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phosphorylated Akt
This protocol is for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
Mandatory Visualization
Caption: Dual inhibitory action of this compound on PI3K/Akt and Pim-1 signaling pathways.
Caption: In vitro experimental workflow for the evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 10-DEBC Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-DEBC hydrochloride, also known as Akt Inhibitor X, is a cell-permeable phenoxazine (B87303) derivative that acts as a selective and reversible inhibitor of Akt/PKB (Protein Kinase B).[1] It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[2][3] This inhibition prevents the subsequent activation of downstream targets in the PI3K/Akt/mTOR signaling pathway, such as mTOR, p70 S6 kinase, and S6 ribosomal protein.[1][] Consequently, this compound hydrochloride can inhibit cell growth and induce apoptosis, making it a valuable tool for studying cellular signaling and for potential therapeutic development.[1][] This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) for use in in vitro research applications.
Data Presentation
A summary of the key quantitative data for this compound hydrochloride is presented in Table 1.
Table 1: Quantitative Data for this compound Hydrochloride
| Property | Value | Source(s) |
| Alternate Names | Akt Inhibitor X; 10-[4′-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride | [5] |
| CAS Number | 925681-41-0 (HCl salt) | [1][2][] |
| Molecular Formula | C₂₀H₂₅ClN₂O·HCl | [5] |
| Molecular Weight | 381.34 g/mol | [2][][5] |
| Purity | ≥98% | [1] |
| Appearance | White to Pale Brown Solid | [] |
| Solubility in DMSO | Up to 100 mM | [1][][6] |
| Solubility in Water | Up to 100 mM | [1] |
| IC₅₀ for Cell Growth | ~2-6 μM (in rhabdomyosarcoma cells) | [1][] |
| Storage of Powder | Desiccate at +4°C | [1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of this compound hydrochloride powder to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.81 mg of this compound hydrochloride (Molecular Weight = 381.34 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the weighed this compound hydrochloride. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.[9] If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[10] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy and minimize precipitation, it is recommended to perform serial dilutions.[8]
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 by adding 2 µL of the stock to 198 µL of culture medium.
-
Final Dilution: Add the desired volume of the intermediate dilution to your cell culture wells to achieve the final target concentration. For example, adding 10 µL of a 100 µM intermediate solution to 90 µL of medium in a well will result in a final concentration of 10 µM.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments.[11] This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment. This allows for the differentiation of the effects of the compound from any effects of the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% to avoid cytotoxicity.[8]
-
Cell Treatment: Gently mix the plates or wells after adding the final working solutions and incubate under standard cell culture conditions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. This compound hydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. This compound hydrochloride | CAS:925681-41-0 | Akt inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 10-DEBC in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine (10-DEBC) is a cell-permeable phenoxazine (B87303) derivative that acts as a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] By targeting a critical node in cell signaling, this compound has emerged as a valuable tool for investigating the roles of the PI3K/Akt/mTOR pathway in various cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making Akt an attractive target for therapeutic intervention. These application notes provide a summary of the effective concentrations of this compound in different cancer cell lines and detailed protocols for key in vitro assays.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Akt phosphorylation. It has been shown to suppress the Insulin-like Growth Factor-1 (IGF-1)-stimulated phosphorylation of Akt, with a half-maximal inhibitory concentration (IC50) of 1-2 µM.[1] Complete inhibition of IGF-1-stimulated Akt phosphorylation is observed at a concentration of 2.5 µM.[2] The inhibition of Akt prevents the activation of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), p70 S6 kinase, and the S6 ribosomal protein.[1][2] This blockade of the PI3K/Akt/mTOR signaling cascade ultimately leads to the induction of apoptosis and inhibition of cell growth in sensitive cell lines.[1][2] Additionally, this compound has been reported to inhibit Pim-1 kinase with an IC50 of 1.28 µM.[3]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. The following table summarizes the reported effective concentrations and IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Effective Concentration / IC50 | Reference |
| Rh1, Rh18, Rh30 | Rhabdomyosarcoma | Cell Growth Inhibition | ~ 2-6 µM (IC50) | [2] |
| Rh1 | Rhabdomyosarcoma | Akt Phosphorylation Inhibition | 1-2 µM (IC50) | [1] |
| U251 | Glioblastoma | Cell Viability (in combination therapy) | 10 µM | [4] |
| General | Not applicable | Pim-1 Kinase Inhibition | 1.28 µM (IC50) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride (solubilized in DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or water used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental and control wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 2.5, 5, 10 µM) and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, collect the cells by centrifugation.
-
Collect both the floating and attached cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
-
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the procedure for detecting the inhibition of Akt phosphorylation at Serine 473 (p-Akt Ser473) by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound hydrochloride
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5 µM) for a specific time (e.g., 1-2 hours). Include a vehicle control.
-
To stimulate the Akt pathway, cells can be serum-starved for a few hours and then stimulated with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
References
Application Notes and Protocols: 10-DEBC Treatment of U251 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and lethal primary brain tumor in adults, known for its resistance to conventional therapies.[1][2] The PI3K/Akt signaling pathway is frequently deregulated in GBM and represents a key target for therapeutic intervention.[1][3] 10-DEBC, a small molecule inhibitor of Akt kinase, has been investigated for its potential to enhance the anti-glioblastoma effects of other therapeutic agents.[1][2]
These application notes provide a summary of the effects of this compound on U251 human glioblastoma cells, particularly in combination with menadione (B1676200) (MD) and ascorbic acid (AA). The data presented herein is derived from studies demonstrating that this compound can potentiate the cytotoxicity of MD and the AA+MD combination by enhancing autophagy and increasing reactive oxygen species (ROS) levels.[1][2] Detailed protocols for key experimental assays are provided to enable the replication and further investigation of these findings.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on U251 glioblastoma cells when used alone or in combination with menadione (MD) and ascorbic acid (AA).
Table 1: Effect of this compound on the Viability of U251 Cells in Combination with MD and AA+MD
| Treatment Group | Concentration | Cell Viability (% of Control) | Assay |
| Control | - | 100 | CV, MTT |
| This compound | 10 µM | ~100 | CV, MTT |
| MD | 20 µM | ~80-90 | CV, MTT |
| This compound + MD | 10 µM + 20 µM | ~40-50 | CV, MTT |
| AA+MD | 1 mM + 20 µM | ~40-50 | CV, MTT |
| This compound + AA+MD | 10 µM + 1 mM + 20 µM | ~20-30 | CV, MTT |
Data are approximated from graphical representations in the source literature.[1]
Table 2: Effect of this compound on Apoptosis and ROS Production in U251 Cells
| Treatment Group | Apoptotic/Necrotic Cells (%) | Caspase Activation (Fold Change) | Intracellular ROS (Fold Change) |
| Control | Baseline | 1.0 | 1.0 |
| MD | Moderate Increase | Moderate Increase | ~2.5 |
| This compound + MD | Significant Increase | Significant Increase | ~4.0 |
| AA+MD | Significant Increase | Significant Increase | ~4.5 |
| This compound + AA+MD | Potentiated Increase | Potentiated Increase | ~6.0 |
Data are descriptive summaries from flow cytometry analyses in the source literature.[1]
Table 3: Effect of this compound on Autophagy Markers in U251 Cells
| Treatment Group | LC3-II Levels | p62 Degradation |
| Control | Baseline | Baseline |
| MD | Increased | Increased |
| This compound + MD | Significantly Increased | Significantly Increased |
| AA+MD | Increased | Increased |
| This compound + AA+MD | Significantly Increased | Significantly Increased |
Data are based on immunoblotting results from the source literature.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in U251 cells and a general experimental workflow for studying its effects.
Caption: Proposed mechanism of this compound in U251 cells.
Caption: General experimental workflow for U251 cell analysis.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the basic culture of U251 glioblastoma cells and the application of this compound and other compounds.
Materials:
-
U251 human glioblastoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound, Menadione, Ascorbic Acid stock solutions
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Culture: Culture U251 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
-
Seeding: For experiments, trypsinize confluent cells, count them, and seed them into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction). Allow cells to adhere overnight.
-
Treatment: Prepare working concentrations of this compound (e.g., 10 µM), MD (e.g., 20 µM), and AA (e.g., 1 mM) in fresh culture medium.
-
Application: Remove the old medium from the cells and replace it with the medium containing the desired treatments. For combination treatments, pre-treatment with an inhibitor like this compound for 30 minutes to an hour before adding the second compound may be necessary.[1]
-
Incubation: Incubate the treated cells for the desired time period (e.g., 2, 6, 16, or 24 hours) before proceeding with specific assays.[1]
Cell Viability Assays
A. MTT Assay
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the untreated control.
B. Crystal Violet (CV) Assay
This assay stains the DNA of adherent cells, providing a measure of cell number.
Materials:
-
Treated cells in a 24-well or 96-well plate
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
30% Acetic Acid
-
PBS
Protocol:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with methanol (B129727) for 10 minutes.
-
Remove the methanol and add the Crystal Violet staining solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain.
-
Allow the plate to air dry completely.
-
Add 30% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells from a 6-well plate
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Autophagy Analysis (Western Blot for LC3-II and p62)
This method quantifies the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and degradation of p62 are indicative of autophagic flux.
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (anti-LC3B, anti-p62, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using a digital imager. Densitometry analysis is used to quantify the protein levels.[1][4]
Intracellular ROS Detection
This assay uses Dihydrorhodamine 123 (DHR) to measure intracellular reactive oxygen species.
Materials:
-
Treated cells
-
Dihydrorhodamine 123 (DHR)
-
Flow cytometer
Protocol:
-
After treatment for the desired time (e.g., 2 hours), collect the cells.[1]
-
Incubate the cells with DHR (e.g., at a final concentration of 5 µM) for 20-30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Measure the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.[1]
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MicroRNA-21 inhibitor sensitizes human glioblastoma cells U251 (PTEN-mutant) and LN229 (PTEN-wild type) to taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corilagin induces human glioblastoma U251 cell apoptosis by impeding activity of (immuno)proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following 10-DEBC Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the effects of 10-DEBC, a selective Akt inhibitor, on various cellular signaling pathways. The provided protocols and data are intended to assist in the design and execution of experiments aimed at elucidating the mechanism of action of this compound and similar small molecule inhibitors.
Introduction to this compound
This compound is a cell-permeable phenoxazine (B87303) derivative that acts as a selective inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] It also demonstrates inhibitory activity against Pim-1 kinase.[3] By inhibiting the phosphorylation and subsequent activation of Akt, this compound effectively suppresses downstream signaling pathways, such as the mTOR pathway, which are crucial for cell growth, proliferation, and survival.[1][2] This inhibitory action can lead to the induction of apoptosis (programmed cell death) and autophagy in cancer cells, making this compound a compound of interest in oncological research and drug development.[3][4]
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize quantitative data from Western blot analyses performed on U251 human glioblastoma cells treated with this compound. The data illustrates the compound's impact on key proteins within the Akt and autophagy pathways.
Table 1: Effect of this compound on Akt Phosphorylation in U251 Glioblastoma Cells
| Treatment | Phospho-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |
| Control (Untreated) | 1.00 |
| This compound (10 µM) | Significantly Decreased |
Note: This table represents a qualitative summary based on reported findings. Specific numerical values for "Significantly Decreased" can be obtained through densitometric analysis of Western blot bands from individual experiments.
Table 2: Effect of this compound on Autophagy Markers in U251 Glioblastoma Cells
| Treatment | LC3-II / Actin Ratio (Normalized to Control) | p62 / Actin Ratio (Normalized to Control) |
| Control (Untreated) | 1.00 | 1.00 |
| This compound (10 µM) | Significantly Increased | Significantly Decreased |
Note: An increase in the LC3-II/Actin ratio and a decrease in the p62/Actin ratio are indicative of an induction of autophagic flux.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound treatment.
Experimental Protocols
General Workflow for Western Blot Analysis
Detailed Protocol for Western Blot Analysis of this compound Treated Cells
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Culture and Treatment: a. Seed cells (e.g., U251 glioblastoma, rhabdomyosarcoma cell lines) in appropriate culture dishes and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking: a. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Incubate the membrane with the primary antibody of interest (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-LC3B, mouse anti-p62, rabbit anti-Pim-1, rabbit anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
10. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein band to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading.
References
- 1. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 Antibody - Novatein Biosciences [novateinbio.com]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Determination of 10-DEBC IC50 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a potent and selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and metabolism. By inhibiting Akt phosphorylation and activation, this compound can suppress downstream signaling, leading to the induction of apoptosis and inhibition of cell growth in cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) of this compound is a key parameter for evaluating its potency and varies among different cancer cell lines.
These application notes provide a summary of publicly available IC50 values for this compound and a detailed protocol for determining the IC50 in various cancer cell lines using the MTT assay.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound in different cancer cell lines. It is important to note that IC50 values can be influenced by experimental conditions such as cell density, assay type, and incubation time.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Rhabdomyosarcoma | Rh1 | 2-5 | [1] |
| Rhabdomyosarcoma | Rh18 | 2-5 | [1] |
| Rhabdomyosarcoma | Rh30 | 2-5 | [1] |
| Rhabdomyosarcoma | Not specified | ~2-6 | [2][3] |
| Glioblastoma | U251 | Not explicitly stated, but used at 10 µM to potentiate toxicity of other agents. | [4] |
Signaling Pathway
This compound primarily targets the PI3K/Akt signaling pathway. A simplified diagram of this pathway and the point of inhibition by this compound is provided below.
PI3K/Akt Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow
Workflow for this compound IC50 Determination using MTT Assay.
Materials and Reagents
-
Cancer cell line of interest
-
This compound hydrochloride
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
Step-by-Step Procedure
Day 1: Cell Seeding
-
Cell Culture: Maintain the cancer cell line in a T-75 flask with complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >95%.
-
Seeding: Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
-
Incubation: Incubate the plate overnight in a humidified incubator.
Day 2: this compound Treatment
-
Stock Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours in a humidified incubator. The incubation time can be varied depending on the cell line and experimental design.
Day 4: MTT Assay and Data Analysis
-
Add MTT Reagent: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently shake the plate for 10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of 10-DEBC in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1] By inhibiting the phosphorylation and activation of Akt, this compound effectively suppresses downstream signaling through the mTOR, p70 S6 kinase, and S6 ribosomal protein pathway, which is crucial for cell growth, proliferation, and survival.[1] This inhibitory action makes this compound a valuable tool in cancer research and a potential therapeutic agent. This document provides detailed application notes and protocols for assessing the long-term stability of this compound in various solution-based formulations, a critical factor for ensuring experimental reproducibility and for preclinical development.
Physicochemical Properties of this compound Hydrochloride:
| Property | Value | Reference |
| Molecular Weight | 381.34 g/mol | |
| Formula | C₂₀H₂₅ClN₂O·HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in DMF (5 mg/ml), Ethanol (16 mg/ml), and PBS (pH 7.2) (5 mg/ml). | [2] |
| Storage (Solid) | Desiccate at +4°C or -20°C for long-term storage (≥ 4 years). | [2][3] |
| Storage (Solution) | Recommended storage at -20°C for up to 6 months. | [3] |
Section 1: Signaling Pathway of this compound
This compound primarily targets the PI3K/Akt/mTOR signaling pathway, a critical cascade in regulating cell survival, proliferation, and metabolism. The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound in the PI3K/Akt signaling pathway.
Section 2: Long-Term Stability Assessment Protocol
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound in various solvents and storage conditions.
Objective
To determine the degradation kinetics and establish a reliable shelf-life for this compound in commonly used laboratory solvents under different storage temperatures.
Materials and Reagents
-
This compound Hydrochloride (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water, sterile
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Amber glass vials or polypropylene (B1209903) cryovials
-
Calibrated analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Experimental Workflow
The following diagram illustrates the workflow for the stability study.
Caption: Workflow for assessing the long-term stability of this compound.
Protocol Steps
-
Preparation of Stock Solutions:
-
Accurately weigh this compound hydrochloride powder.
-
Prepare a 10 mM stock solution in each of the following solvents: DMSO, Ethanol, PBS (pH 7.4), and sterile deionized water. Ensure complete dissolution.
-
For aqueous solutions, the pH should be measured and recorded.
-
-
Sample Aliquoting and Storage:
-
Aliquot 100 µL of each stock solution into appropriately labeled amber glass vials or polypropylene cryovials to minimize light exposure and prevent adsorption.
-
Prepare a sufficient number of aliquots for each time point and storage condition.
-
Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).
-
-
Sample Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot for each condition.
-
Allow the samples to thaw completely and equilibrate to room temperature.
-
Dilute the samples to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 242 nm and 333 nm[2]
-
Column Temperature: 30°C
Data Analysis
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (T=0) concentration.
-
Identify and quantify any significant degradation products.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation rate constant (k) and the time to reach 90% of the initial concentration (t₉₀), which defines the shelf-life.
Section 3: Illustrative Stability Data
The following tables present hypothetical, yet realistic, data for the long-term stability of this compound in various solutions. This data is for illustrative purposes to demonstrate how results from a stability study could be presented.
Table 1: Stability of this compound in DMSO (10 mM)
| Storage Temp. | % Remaining (3 Months) | % Remaining (6 Months) | % Remaining (12 Months) | Estimated t₉₀ (Months) |
| -80°C | >99% | >99% | >98% | >24 |
| -20°C | >98% | >97% | >95% | ~18 |
| 4°C | ~95% | ~90% | ~82% | ~6 |
| 25°C | ~85% | ~75% | ~60% | ~2 |
Table 2: Stability of this compound in Ethanol (10 mM)
| Storage Temp. | % Remaining (3 Months) | % Remaining (6 Months) | % Remaining (12 Months) | Estimated t₉₀ (Months) |
| -80°C | >99% | >99% | >98% | >24 |
| -20°C | >98% | >96% | >94% | ~16 |
| 4°C | ~94% | ~88% | ~78% | ~5 |
| 25°C | ~80% | ~68% | ~50% | ~1.5 |
Table 3: Stability of this compound in PBS (pH 7.4, 10 mM)
| Storage Temp. | % Remaining (1 Month) | % Remaining (3 Months) | % Remaining (6 Months) | Estimated t₉₀ (Days) |
| -80°C | >98% | >95% | >92% | ~150 |
| -20°C | ~95% | ~88% | ~79% | ~45 |
| 4°C | ~85% | ~70% | ~55% | ~15 |
| 25°C | ~70% | ~50% | <30% | ~7 |
Table 4: Stability of this compound in Water (10 mM)
| Storage Temp. | % Remaining (1 Month) | % Remaining (3 Months) | % Remaining (6 Months) | Estimated t₉₀ (Days) |
| -80°C | >98% | >96% | >93% | ~160 |
| -20°C | ~96% | ~90% | ~82% | ~60 |
| 4°C | ~88% | ~75% | ~60% | ~20 |
| 25°C | ~75% | ~55% | <40% | ~10 |
Section 4: Recommendations for Handling and Storage
-
Solid Form: For long-term storage, this compound hydrochloride should be stored as a solid, desiccated at -20°C.[2][3]
-
Stock Solutions: For routine use, prepare concentrated stock solutions (e.g., 10-100 mM) in anhydrous DMSO or ethanol. Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: Aqueous solutions of this compound are less stable and should be prepared fresh before use. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Avoid storing aqueous solutions at room temperature for extended periods.
-
Light Sensitivity: Protect all solutions from direct light by using amber vials or by wrapping containers in foil.
By following these guidelines and performing appropriate stability assessments, researchers can ensure the integrity and activity of this compound in their experiments, leading to more reliable and reproducible results.
References
Application Notes and Protocols for 10-DEBC in Rhabdomyosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children and adolescents, characterized by its origin from primitive mesenchymal cells.[1][2] The two primary subtypes, embryonal (ERMS) and alveolar (ARMS), exhibit distinct genetic and clinical features.[1] A critical signaling pathway frequently hyperactivated in RMS, contributing to cell proliferation, survival, and therapeutic resistance, is the PI3K-Akt-mTOR pathway.[3] The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a central node in this pathway.
10-DEBC hydrochloride, chemically identified as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of Akt/PKB.[4][5] It has demonstrated efficacy in inhibiting cell growth and inducing apoptosis in rhabdomyosarcoma cells, making it a valuable tool for preclinical research and a potential candidate for therapeutic development.[4]
Mechanism of Action
This compound selectively inhibits the phosphorylation and subsequent activation of Akt.[4] In the context of rhabdomyosarcoma, this inhibition disrupts the downstream signaling cascade, leading to the suppression of key effectors such as mTOR, p70 S6 kinase, and S6 ribosomal protein.[3][4] This disruption of the Akt signaling pathway ultimately results in decreased cell proliferation and increased programmed cell death (apoptosis). Notably, this compound shows no significant activity against PDK1, SGK1, or PI3-kinase, highlighting its selectivity for Akt.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in rhabdomyosarcoma cell lines.
| Cell Line | IC50 (Cell Growth Inhibition) | Reference |
| Rh1 | ~ 2-5 µM | [3] |
| Rh18 | ~ 2-5 µM | [3] |
| Rh30 | ~ 2-5 µM | [3] |
| General RMS Cells | ~ 2-6 µM | [4] |
| Parameter | Concentration | Effect | Reference |
| Akt Phosphorylation | 2.5 µM | Complete Inhibition (IGF-1 stimulated) | [4] |
| Akt Inhibition (General) | IC50 = 1.28 µM | Selective Akt Inhibition | [6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on rhabdomyosarcoma cells are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of rhabdomyosarcoma cells.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., Rh1, Rh18, Rh30)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed rhabdomyosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in rhabdomyosarcoma cells following treatment with this compound.
Materials:
-
Rhabdomyosarcoma cells
-
6-well cell culture plates
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at a concentration known to inhibit growth (e.g., 5 µM) for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Protocol 3: Western Blot Analysis of Akt Pathway Proteins
Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Rhabdomyosarcoma cells
-
This compound hydrochloride
-
IGF-1 (or other relevant growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-S6, anti-total-S6, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for several hours before treatment.
-
Pre-treat the cells with this compound (e.g., 2.5 µM) for 1-2 hours.
-
Stimulate the cells with a growth factor like IGF-1 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Visualizations
Caption: this compound inhibits the IGF-1/PI3K/Akt signaling pathway in rhabdomyosarcoma.
References
- 1. Pediatric Rhabdomyosarcoma: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 2. Rhabdomyosarcoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Intracellular Activity of 10-DEBC Against Mycobacterium abscessus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium abscessus is an emerging opportunistic pathogen known for its intrinsic resistance to many antibiotics, making infections notoriously difficult to treat. A significant challenge in developing effective therapies is the bacterium's ability to survive and replicate within host macrophages. This intracellular persistence provides a protective niche, shielding the bacteria from the host immune system and many antimicrobial agents. Therefore, evaluating the intracellular activity of novel drug candidates is a critical step in the development of new treatments for M. abscessus infections.
10-DEBC, a selective inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), has demonstrated promising activity against M. abscessus, including its intracellular forms.[1][2] This document provides a detailed overview of the intracellular efficacy of this compound, protocols for its evaluation, and insights into its mechanism of action.
Data Presentation
The following tables summarize the in vitro and intracellular activity of this compound against Mycobacterium abscessus.
Table 1: In Vitro Activity of this compound against M. abscessus
| Parameter | Medium | Value (µg/mL) | Reference |
| IC₅₀ | MH Broth | 3.006 | [3] |
| IC₅₀ | 7H9 Broth | 5.81 | [3] |
| MIC₉₀ | MH Broth | 4.766 | [3] |
| MIC₉₀ | 7H9 Broth | 9.53 | [3] |
| IC₅₀ (M. abscessus-LuxG13) | - | 3.9 | [3] |
| MIC₉₀ (M. abscessus-LuxG13) | - | 12.5 | [3][4] |
Table 2: Intracellular Activity of this compound against M. abscessus
| Host Cell Line | Parameter | Value (µg/mL) | Reference |
| THP-1 Macrophages | IC₅₀ | 13.18 | [3][4] |
| iMACs (human embryonic cell-derived macrophages) | IC₅₀ | 3.48 | [3][4] |
| iMACs (human embryonic cell-derived macrophages) | IC₅₀ | 5.8 | [3] |
Table 3: Activity of this compound against Clarithromycin-Resistant and Biofilm-forming M. abscessus
| Condition | Parameter | Value (µg/mL) | Reference |
| Clarithromycin-Resistant M. abscessus | IC₅₀ | 4.662 - 5.535 | [3] |
| Clarithromycin-Resistant M. abscessus | MIC₉₀ | 12.5 | [3] |
| Biofilm-forming M. abscessus | IC₅₀ | 38.72 | [3] |
| Biofilm-forming M. abscessus | MIC₉₀ | 50 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Intracellular Activity of this compound in THP-1 Macrophages
This protocol describes the methodology to assess the intracellular killing of M. abscessus by this compound using the human monocytic cell line THP-1.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium abscessus (e.g., ATCC 19977 or a clinical isolate)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
This compound hydrochloride
-
Phosphate Buffered Saline (PBS)
-
Sterile water with 0.05% Tween 80
-
Sterile 2 mm glass beads
-
Middlebrook 7H10 agar (B569324) plates
-
24-well tissue culture plates
Methodology:
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed 5 x 10⁵ cells per well in a 24-well plate.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 20-100 ng/mL.
-
Incubate for 24-48 hours until cells become adherent. Wash with warm RPMI-1640 to remove non-adherent cells.
-
-
Preparation of M. abscessus Inoculum:
-
Grow M. abscessus in 7H9 broth to mid-log phase (OD₆₀₀ ~0.6-0.8).
-
To create a single-cell suspension, vortex the bacterial culture with sterile 2 mm glass beads for 1-2 minutes.
-
Allow the culture to stand for 5-10 minutes to let clumps settle.
-
Carefully transfer the upper portion of the suspension to a new tube.
-
Adjust the bacterial suspension to the desired concentration in RPMI-1640 without antibiotics.
-
-
Infection of Macrophages:
-
Infect the differentiated THP-1 cells with the M. abscessus suspension at a Multiplicity of Infection (MOI) of 2:1 (bacteria to macrophages).[4]
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for phagocytosis.[4]
-
After the incubation period, remove the supernatant and wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh RPMI-1640 medium containing two-fold serial dilutions of this compound to the infected cells. Include a drug-free control (vehicle, e.g., DMSO).
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
After the treatment period, wash the cells with PBS.
-
Lyse the macrophages by adding 0.5 mL of sterile water with 0.1% Tween 80 to each well and incubating for 15-20 minutes.
-
Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.
-
Plate 100 µL of each dilution onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-5 days, or until colonies are visible.
-
Count the colonies to determine the number of Colony Forming Units (CFU) per mL. The intracellular activity is determined by comparing the CFU counts from this compound-treated wells to the drug-free control wells.
-
Protocol 2: High-Throughput Screening using Luciferase-Expressing M. abscessus
This protocol is adapted for higher throughput screening using a bioluminescent reporter strain of M. abscessus.
Materials:
-
Luciferase-expressing M. abscessus strain (M. abscessus-lux)
-
All materials listed in Protocol 1
-
White, clear-bottom 96-well tissue culture plates
-
Luminometer
-
Luciferase substrate (e.g., D-luciferin)
Methodology:
-
Cell Culture, Differentiation, and Infection:
-
Follow steps 1-3 from Protocol 1, but perform the experiment in a 96-well plate format.
-
-
This compound Treatment:
-
Follow step 4 from Protocol 1.
-
-
Bioluminescence Measurement:
-
After the desired incubation period with this compound, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer. The light output is proportional to the number of viable intracellular bacteria.
-
The percentage of inhibition is calculated relative to the drug-free control wells.
-
Visualizations
Signaling Pathway
This compound is a known inhibitor of AKT, a key kinase in the PI3K/AKT/mTOR signaling pathway.[2][5] This pathway plays a crucial role in cell survival, proliferation, and apoptosis. In macrophages, this pathway is also involved in regulating the immune response to mycobacterial infections. By inhibiting AKT, this compound may promote apoptosis of infected macrophages and interfere with bacterial survival mechanisms.
Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the intracellular activity of this compound.
Caption: Workflow for intracellular activity assessment of this compound.
Conclusion
This compound demonstrates significant intracellular activity against Mycobacterium abscessus in relevant host cell models, including human macrophages. Its efficacy against both drug-susceptible and clarithromycin-resistant strains, as well as its activity against biofilm-forming bacteria, highlights its potential as a novel therapeutic agent. The provided protocols offer a robust framework for the continued investigation and validation of this compound and other compounds targeting intracellular M. abscessus. The inhibition of the AKT signaling pathway presents a promising host-directed therapeutic strategy that warrants further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Evaluation of the intracellular activity of drugs against Mycobacterium abscessus using a THP-1 macrophage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sitafloxacin Expresses Potent Anti-Mycobacterium abscessus Activity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
10-DEBC solubility issues and solutions
Welcome to the technical support center for 10-DEBC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other common issues encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?
A1: this compound hydrochloride is readily soluble in Dimethyl Sulfoxide (DMSO) and water, with a maximum concentration of 100 mM.[1][2][3] It is also soluble in other solvents, and the choice of solvent may depend on the specific requirements of your experiment.
Q2: How should I store the solid this compound hydrochloride and its stock solutions?
A2: Solid this compound hydrochloride should be desiccated and stored at +4°C.[2] For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1] Some suppliers do not recommend long-term storage of solutions and advise using them soon after preparation.[4]
Q3: Can I dissolve this compound hydrochloride in aqueous buffers like PBS?
A3: Yes, this compound hydrochloride has been reported to be soluble in PBS (pH 7.2) at a concentration of 5 mg/mL.[5] However, when preparing aqueous solutions, it is good practice to filter-sterilize the solution, for example, using a 0.22 μm filter.[1] Be aware that concentrated salt solutions like 10X PBS may show some precipitation, which should resolve upon dilution to 1X.[6]
Q4: My this compound solution appears to have precipitated after dilution in my cell culture medium. What could be the cause?
A4: Precipitation upon dilution in aqueous media can be caused by several factors. These include the final concentration of the compound exceeding its solubility limit in the medium, the presence of salts or other components in the medium that reduce solubility, or a significant change in pH. The organic solvent concentration (e.g., DMSO) in the final working solution should also be kept low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
Q5: What is the stability of this compound in its solid form?
A5: When stored correctly at -20°C, the solid form of this compound hydrochloride is stable for at least four years.[5]
Troubleshooting Guide
This guide addresses common solubility issues and provides step-by-step solutions to help you proceed with your experiments confidently.
Issue 1: Difficulty in Dissolving this compound Hydrochloride
-
Problem: The compound is not fully dissolving in the chosen solvent at the desired concentration.
-
Possible Causes & Solutions:
-
Concentration too high: Refer to the solubility data table below. You may be exceeding the maximum solubility for that solvent. Try preparing a more dilute stock solution.
-
Insufficient mixing: Ensure vigorous vortexing. For some solvents, gentle warming (e.g., in a 37°C water bath) and ultrasonication may aid dissolution.
-
Solvent quality: For hygroscopic solvents like DMSO, use a fresh, unopened bottle to ensure it is anhydrous, as water content can affect solubility.[1]
-
Issue 2: Precipitation of this compound in Working Solution
-
Problem: A precipitate forms after diluting the stock solution into an aqueous buffer or cell culture medium.
-
Possible Causes & Solutions:
-
Exceeded aqueous solubility: The final concentration in your working solution might be too high for the aqueous environment. To address this, you can perform a serial dilution of your stock solution directly in the final medium to find the highest soluble concentration.
-
Solvent shock: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate out. Try a stepwise dilution: first, dilute the stock in a smaller volume of medium, mix well, and then add this to the final volume.
-
Media components interaction: Components in your buffer or medium (e.g., salts, proteins in serum) could be interacting with this compound, leading to precipitation. See the experimental protocol below to empirically determine the maximum soluble concentration in your specific medium.
-
Quantitative Data Summary
The solubility of this compound hydrochloride in various solvents is summarized in the table below. This information is compiled from multiple supplier datasheets.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 38.13 |
| Water | 100 | 38.13 |
| Ethanol | Not specified | 16 |
| DMF | Not specified | 5 |
| PBS (pH 7.2) | Not specified | 5 |
Data compiled from multiple sources.[1][3][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, briefly centrifuge the vial of this compound hydrochloride to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (M.Wt: 381.34), you will need to add 262.23 µL of DMSO.
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or ultrasonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
This protocol helps you empirically determine the highest working concentration of this compound that can be used in your specific cell culture setup without precipitation.
-
Prepare Stock Solution: Make a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum and other supplements). For example, you can aim for final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and at a non-toxic level (e.g., 0.1%).
-
Incubation: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: At various time points (e.g., 1, 4, and 24 hours), carefully inspect each dilution for any signs of precipitation. This can be done by naked eye and, more sensitively, by examining a small aliquot under a microscope.
-
Determine Maximum Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration for those specific conditions.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits the Akt signaling pathway.
References
potential off-target effects of 10-DEBC
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the use of 10-DEBC, a potent cell-permeable inhibitor of Akt/PKB signaling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its potential off-target effects to ensure the accurate design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2] It functions by suppressing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[3] This inhibition blocks the downstream signaling cascade, including mTOR, p70 S6 kinase, and the S6 ribosomal protein, which are crucial for cell growth, proliferation, and survival.[3]
Q2: What is the recommended working concentration for this compound?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, most studies report effective concentrations in the low micromolar range. Complete inhibition of IGF-1-stimulated Akt phosphorylation is observed at 2.5 µM.[1][2][3][4] The IC50 for cell growth inhibition in rhabdomyosarcoma cells is between 2-6 µM.[1][2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: Is this compound known to have off-target effects?
A3: Yes, this compound has a significant off-target activity against Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. The inhibitory potency against Pim-1 is comparable to its on-target activity against Akt. Additionally, some studies have reported that this compound can induce the production of reactive oxygen species (ROS) and potentiate autophagy in certain cellular contexts.[5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1][2][4] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Store the stock solution at -20°C for long-term stability. When preparing working dilutions, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q5: I am observing cytotoxicity in my experiments. Is this expected?
A5: At higher concentrations, this compound can induce apoptosis and inhibit cell growth, which is consistent with its mechanism of action in cancer cell lines.[1][2][3][4] However, excessive or unexpected cytotoxicity, especially in non-cancerous cell lines, could be an off-target effect. It is important to determine the cytotoxic concentration 50% (CC50) in your specific cell line and compare it to the effective concentration for Akt inhibition. One study noted specific toxicity of this compound towards the THP-1 cell line.[6]
Data Presentation: On-Target and Off-Target Activities
The following tables summarize the known quantitative data for this compound's inhibitory activities.
Table 1: On-Target Activity of this compound
| Target | Assay Condition | IC50 / Effective Concentration | Reference(s) |
| Akt/PKB | Inhibition of IGF-1-stimulated phosphorylation | 1-2 µM | |
| Akt/PKB | Complete inhibition of phosphorylation | 2.5 µM | [1][2][3][4] |
| Cell Growth | Rhabdomyosarcoma cells (Rh1, Rh18, Rh30) | 2-6 µM | [3] |
Table 2: Known Off-Target Activities of this compound
| Off-Target | Assay Condition | IC50 | Reference(s) |
| Pim-1 Kinase | In vitro kinase assay | 1.28 µM |
Note: A comprehensive kinome scan to fully elucidate the selectivity profile of this compound has not been widely published. Researchers are encouraged to perform or commission broader kinase profiling to identify other potential off-targets relevant to their experimental system.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition
This protocol details the steps to measure the inhibition of Akt phosphorylation at Serine 473, a key marker of Akt activation.
1. Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
The following day, serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with a growth factor such as IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to induce Akt phosphorylation.
2. Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.
Protocol 2: Pim-1 Kinase Assay
This protocol describes an in vitro kinase assay to measure the inhibitory effect of this compound on Pim-1 kinase activity.
1. Reagents and Setup:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate (e.g., a specific peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar) to measure kinase activity.
2. Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well or 384-well plate, add the Pim-1 substrate and the diluted this compound or vehicle control.
-
Add the recombinant Pim-1 kinase to initiate the reaction.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
3. Data Analysis:
-
Plot the kinase activity against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of this compound on cell viability.[7][8]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of p-Akt | - Insufficient this compound concentration.- Low basal p-Akt levels.- Inactive compound. | - Perform a dose-response experiment with higher concentrations.- Ensure adequate stimulation with a growth factor (e.g., IGF-1, insulin).- Check the storage and handling of the this compound stock solution. Prepare fresh stock if necessary. |
| High background in Western blot for p-Akt | - Blocking buffer is not optimal (e.g., using milk for phospho-antibodies).- Insufficient washing.- Primary or secondary antibody concentration is too high. | - Use 5% BSA in TBST for blocking when detecting phosphorylated proteins.- Increase the number and duration of washes.- Titrate the antibody concentrations to find the optimal dilution. |
| Inconsistent cell viability results | - Uneven cell seeding.- this compound precipitation at high concentrations.- Fluctuation in incubation times. | - Ensure a homogenous cell suspension before and during plating.- Visually inspect the wells for any precipitate. If observed, try a lower concentration or a different solvent.- Maintain consistent incubation times across all experiments. |
| Observed phenotype does not correlate with Akt inhibition | - Off-target effects are dominant at the concentration used. | - Lower the concentration of this compound to a range where it is more selective for Akt.- Use a structurally different Akt inhibitor as a control to see if the same phenotype is observed.- Investigate the involvement of Pim-1 kinase by using a specific Pim-1 inhibitor or siRNA knockdown.- Test for increased ROS production or autophagy induction. |
| Compound appears to be inactive | - Degradation of the compound.- Solubility issues. | - Store this compound stock solutions at -20°C and protect from light. Prepare fresh dilutions for each experiment.- Ensure the compound is fully dissolved in the stock solution and that the final concentration in the media does not lead to precipitation. |
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of this compound.
References
- 1. promega.com [promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bio-techne.com [bio-techne.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 10-DEBC Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during Western blot analysis involving the Akt inhibitor, 10-DEBC.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a decrease in phosphorylated Akt (p-Akt) after this compound treatment?
Possible Causes:
-
Ineffective this compound Treatment: The concentration or incubation time of this compound may be insufficient to inhibit Akt phosphorylation in your specific cell line or experimental conditions.
-
Suboptimal Antibody Performance: The primary antibody against p-Akt may not be specific or sensitive enough, or the antibody dilution may not be optimal.
-
Sample Degradation: Phosphatases in the cell lysate may have dephosphorylated p-Akt during sample preparation.
-
Low Protein Load: The amount of total protein loaded onto the gel may be too low to detect a signal for p-Akt.
Troubleshooting Solutions:
-
Optimize this compound Treatment:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A common starting point is in the low micromolar range (e.g., 2.5 µM for complete inhibition of IGF-1-stimulated Akt phosphorylation).
-
Optimize the incubation time with this compound.
-
-
Validate Antibodies:
-
Use a positive control, such as lysates from cells stimulated to induce Akt phosphorylation (e.g., with IGF-1), to confirm your p-Akt antibody is working.
-
Titrate your primary antibody to find the optimal concentration.
-
-
Improve Sample Preparation:
-
Increase Protein Load:
-
Ensure you are loading a sufficient amount of total protein per lane, typically between 20-50 µg for whole-cell lysates.
-
Q2: I'm observing high background on my Western blot after this compound treatment. What could be the cause?
Possible Causes:
-
Inadequate Blocking: The blocking step may be insufficient, leading to non-specific antibody binding.
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high.
-
Insufficient Washing: Wash steps may not be stringent enough to remove unbound antibodies.
-
Contaminated Buffers: Buffers, especially the wash buffer (e.g., TBST), may be contaminated with bacteria or other particulates.
Troubleshooting Solutions:
-
Optimize Blocking:
-
Increase the blocking time (e.g., 1-2 hours at room temperature).
-
Try a different blocking agent. For phosphorylated proteins, Bovine Serum Albumin (BSA) is often preferred over milk, as milk contains phosphoproteins like casein that can cause background[1].
-
-
Optimize Antibody Concentrations:
-
Dilute your primary and secondary antibodies further.
-
-
Improve Washing:
-
Increase the number and duration of wash steps (e.g., 3 x 10 minutes with gentle agitation).
-
-
Use Fresh Buffers:
-
Prepare fresh wash and antibody dilution buffers for each experiment.
-
Q3: Why are there no bands at all on my Western blot for both total Akt and p-Akt?
Possible Causes:
-
Failed Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane.
-
Inactive Antibodies: The primary or secondary antibodies may have lost activity due to improper storage or handling.
-
Incorrect Secondary Antibody: The secondary antibody may not be specific for the host species of the primary antibody.
-
Inactive Detection Reagent: The chemiluminescent substrate may be expired or inactive.
Troubleshooting Solutions:
-
Verify Protein Transfer:
-
After transfer, stain the membrane with Ponceau S to visualize total protein and confirm a successful transfer. You can also stain the gel with Coomassie Blue to check for remaining protein.
-
-
Check Antibody Activity:
-
Use a positive control to ensure your antibodies are functional.
-
Ensure antibodies have been stored correctly according to the manufacturer's instructions.
-
-
Confirm Antibody Compatibility:
-
Double-check that your secondary antibody is designed to detect the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).
-
-
Use Fresh Detection Reagent:
-
Ensure your chemiluminescent substrate is within its expiry date and has been stored correctly.
-
Experimental Protocols
Detailed Methodology for a this compound Western Blot Experiment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for the specified duration. If investigating inhibition of stimulated phosphorylation, pre-treat with this compound before adding the stimulus (e.g., IGF-1).
-
-
Lysate Preparation:
-
After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer (e.g., 4x) to each lysate to achieve a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30 µg) into the wells of a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt or anti-total Akt) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody Target | Host Species | Starting Dilution Range |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 - 1:2000 |
| Total Akt | Rabbit | 1:1000 - 1:2000 |
| Beta-Actin (Loading Control) | Mouse | 1:5000 - 1:10000 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:5000 - 1:10000 |
| Anti-mouse IgG, HRP-linked | Goat | 1:5000 - 1:10000 |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No decrease in p-Akt | Ineffective this compound treatment | Optimize this compound concentration and incubation time. |
| Sample degradation | Add phosphatase inhibitors to lysis buffer. | |
| High background | Insufficient blocking | Use 5% BSA for blocking; increase blocking time. |
| Antibody concentration too high | Further dilute primary and/or secondary antibodies. | |
| No bands visible | Failed protein transfer | Verify transfer with Ponceau S staining. |
| Inactive antibodies/reagents | Use positive controls and fresh reagents. |
Mandatory Visualization
Caption: Workflow for a typical this compound Western blot experiment.
Caption: A logical troubleshooting guide for this compound Western blot issues.
References
minimizing 10-DEBC cytotoxicity in normal cells
Welcome to the technical support center for 10-DEBC. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its cytotoxic effects on normal cells. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal (non-cancerous) control cell lines. | 1. Concentration too high: Normal cells may be more sensitive to this compound than the cancer cell lines being studied. 2. Extended exposure time: Continuous exposure may lead to off-target effects. 3. Cell line sensitivity: Some normal cell lines may have a higher baseline activity of the PI3K/Akt pathway. | 1. Perform a dose-response curve: Determine the IC50 value for your specific normal cell line. A recent study showed minimal effects on the viability of human lung fibroblasts (MRC5) at concentrations up to 20 µM[1]. 2. Optimize exposure time: Start with shorter incubation periods (e.g., 24 hours) and assess cytotoxicity. 3. Select a different normal cell line: If possible, use a normal cell line that is less sensitive to Akt inhibition. |
| Inconsistent results between experiments. | 1. Reagent instability: this compound may degrade over time, especially if not stored properly. 2. Cell passage number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. 3. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment will affect the final readout. | 1. Prepare fresh solutions: Prepare this compound solutions from powder for each experiment. If using a stock solution, aliquot and store at -80°C. 2. Use low passage number cells: Maintain a consistent and low passage number for all experiments. 3. Ensure consistent cell seeding: Use a cell counter to ensure accurate and consistent cell numbers are plated for each experiment. |
| This compound does not potentiate the effect of a combination agent in cancer cells. | 1. Suboptimal concentration of this compound: The concentration may be too low to effectively inhibit Akt. 2. Mechanism of the combination agent: The co-administered drug may not have a synergistic or additive effect with Akt inhibition. 3. Cancer cell line resistance: The cancer cells may have developed resistance to Akt inhibitors. | 1. Confirm Akt inhibition: Use Western blotting to verify the inhibition of Akt phosphorylation (p-Akt) at the concentration of this compound being used. 2. Review the mechanism of action: Ensure that the combination agent's mechanism is complementary to Akt inhibition. For example, this compound has been shown to enhance the toxicity of ROS-generating agents like menadione[1]. 3. Test in different cancer cell lines: Use a panel of cancer cell lines to identify those that are sensitive to the combination therapy. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective ATP-competitive inhibitor of the Akt kinase[1]. By inhibiting Akt, it can interfere with downstream signaling pathways that regulate cell survival, proliferation, and autophagy[1]. In some cancer cells, this inhibition can lead to an increase in deleterious reactive oxygen species (ROS) and cytotoxic autophagy, ultimately resulting in cell death[1].
Q2: How can I minimize the cytotoxicity of this compound in my normal cell controls?
A2: To minimize cytotoxicity in normal cells, it is crucial to first establish a therapeutic window. This can be achieved by performing a dose-response study to determine the concentrations at which this compound is cytotoxic to cancer cells but has minimal effect on normal cells. Studies have shown that human lung fibroblasts (MRC5) and macrophages can tolerate certain concentrations of this compound without significant cytotoxicity[1][2][3]. Additionally, consider optimizing the duration of exposure.
Q3: What are some potential strategies to improve the therapeutic index of this compound?
A3: Two primary strategies can be explored to improve the therapeutic index of this compound:
-
Combination Therapy: Combining this compound with other anti-cancer agents can allow for lower, less toxic doses of each drug to be used. The combination of this compound with agents that increase oxidative stress has shown promise in glioblastoma cells[1].
-
Targeted Drug Delivery: Encapsulating this compound in a nanocarrier system can help to direct the drug to tumor tissues while minimizing exposure to healthy tissues. Strategies like PEGylation can prolong circulation time, and the addition of targeting ligands can enhance uptake by cancer cells[4][5][6].
Q4: How does this compound affect autophagy?
A4: In some cancer cell lines, such as human U251 glioblastoma cells, this compound has been shown to potentiate cytotoxic autophagy, leading to increased cell death[1]. This is evidenced by an increase in the levels of LC3-II and a decrease in the p62 protein[1]. However, the role of autophagy can be cell-type dependent, and it is advisable to assess autophagy markers in your specific experimental system.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature.
| Cell Line | Cell Type | Assay | Concentration | % Viability/Effect | Reference |
| MRC5 | Human Lung Fibroblast (Normal) | Crystal Violet & MTT | 20 µM | Not significantly affected | [1] |
| THP-1 | Human Monocyte/Macrophage (Normal) | Dual reading assay | Not specified | No cytotoxicity observed in infected macrophages | [2][3] |
| U251 | Human Glioblastoma (Cancer) | Crystal Violet & MTT | 10 µM | Significantly enhanced toxicity of menadione (B1676200) and ascorbic acid combination | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or combination agents) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting unexpected cytotoxicity in normal cells.
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. mdpi.com [mdpi.com]
- 6. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 10-DEBC Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 10-dehydrogingerdione (B13402410) (10-DEBC). Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound hydrochloride should be stored in a desiccated environment at +4°C for short-term storage.[1][2][3][4] For long-term storage, it is recommended to store it at -20°C, which can ensure stability for at least four years.[5]
Q2: How should I store this compound in solution?
A2: this compound in solution is significantly less stable than in its solid form. For stock solutions prepared in solvents like DMSO or water, it is recommended to store them in tightly sealed containers at -80°C for up to 6 months or at -20°C for up to 1 month.[6]
Q3: What solvents can I use to dissolve this compound?
A3: this compound hydrochloride is soluble in water and DMSO up to 100 mM.[1][2][3] It is also soluble in DMF (5 mg/ml), Ethanol (16 mg/ml), and PBS (pH 7.2, 5 mg/ml).[5]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles, as this can accelerate degradation. Aliquoting the stock solution into single-use vials is the best practice to maintain its integrity.
Q5: What are the potential consequences of improper storage?
A5: Improper storage can lead to the degradation of this compound, resulting in a decreased effective concentration and the formation of unknown degradation products. This can lead to inaccurate and irreproducible experimental results, including a perceived loss of inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected inhibitory activity in cell-based assays. | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh stock solution from solid this compound. 2. Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe. 3. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 4. Verify the final concentration of this compound in your assay medium. |
| Precipitate observed in the stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have evaporated. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If the precipitate persists, centrifuge the vial and use the clear supernatant. Quantify the concentration in the supernatant if possible. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
| Discoloration of the solid compound or solutions. | Potential degradation due to exposure to light, air (oxidation), or incompatible storage materials. Phenoxazine derivatives are known to be susceptible to photodegradation. | 1. Store solid this compound and solutions protected from light. 2. Use amber vials or wrap vials in aluminum foil. 3. Prepare solutions fresh and use them promptly. 4. If discoloration is observed, it is recommended to use a fresh, uncompromised stock of the compound. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Reference |
| Solid | +4°C (Desiccated) | Short-term | [1][2][3][4] |
| Solid | -20°C | ≥ 4 years | [5] |
| In Solvent (e.g., DMSO, Water) | -20°C | Up to 1 month | [6] |
| In Solvent (e.g., DMSO, Water) | -80°C | Up to 6 months | [6] |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final this compound concentration of 100 µM. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final this compound concentration of 100 µM. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ to a final this compound concentration of 100 µM. Keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature. A control sample should be kept in the dark.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector at the λmax of this compound (242, 333 nm).[5]
-
Quantification: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the time zero sample.
-
5. Identification of Degradants:
-
Use HPLC coupled with mass spectrometry (LC-MS) to identify the mass of potential degradation products.
Visualizations
References
Technical Support Center: 10-DEBC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-DEBC. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable phenoxazine (B87303) derivative that acts as a selective inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] It functions by preventing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[2][3] This inhibition blocks the downstream signaling cascade involving mTOR, p70 S6 kinase, and S6 ribosomal protein, which are crucial for cell growth, proliferation, and survival.[2][3] Additionally, this compound has been shown to have inhibitory activity against Pim-1 kinase.[4]
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to inhibit cell growth and induce apoptosis in various cancer cell lines, such as rhabdomyosarcoma and glioblastoma.[5] It is also investigated for its potential as an antimicrobial agent, specifically against Mycobacterium abscessus.[1][6]
Q3: What are the recommended storage and handling conditions for this compound?
This compound hydrochloride should be desiccated at +4°C for storage. It is soluble in water and DMSO up to 100 mM. For shipping, it is typically kept at room temperature in the continental US, though this may vary for other locations.[3][4] Always refer to the certificate of analysis for specific storage recommendations.[4]
Troubleshooting Guide
Unexpected Cell Viability Results
Q4: My cell viability assay (e.g., MTT, XTT) results are inconsistent or do not correlate with other observations after this compound treatment. Why might this be?
Inconsistencies in cell viability assays can arise from several factors. The choice of assay and the timing of the measurement are critical.[7]
-
Assay Principle: Assays based on metabolic activity, like MTT, measure enzymatic activity which may not always directly correlate with cell viability, especially when a drug affects cellular metabolism.[7]
-
Time Point of Measurement: The dynamics of cell death induced by this compound can vary. An early time point might not capture the full extent of apoptosis or cell cycle arrest. It is recommended to perform a time-course experiment to determine the optimal endpoint.[7]
-
Drug-Assay Interference: Some compounds can interfere with the chemical reactions of viability assays. Ensure that this compound itself does not react with the assay reagents by running appropriate controls (e.g., this compound in media without cells).
Recommended Action: Consider using multiple viability assays that measure different cellular parameters (e.g., membrane integrity via propidium (B1200493) iodide staining, caspase activation for apoptosis, and a long-term clonogenic assay for proliferation).[7]
Variability in Efficacy and Off-Target Effects
Q5: I am observing a weaker or no effect of this compound on my cell line compared to published data. What could be the reason?
The efficacy of this compound can be highly dependent on the cellular context.
-
Cell Line Specificity: The genetic background of the cell line, particularly the status of the PI3K/Akt pathway, can significantly influence its sensitivity to this compound.[5][8] Cells with a constitutively active Akt pathway are expected to be more sensitive.
-
Compensatory Signaling: Cancer cells can exhibit complex feedback mechanisms. Inhibition of the Akt pathway might lead to the activation of compensatory signaling pathways, such as the RAS/MAPK pathway, which can promote cell survival.[8]
-
Compound Potency and Purity: Verify the concentration and purity of your this compound stock. Improper storage or handling can lead to degradation of the compound.
Recommended Action: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Analyze the phosphorylation status of Akt and its downstream targets (e.g., mTOR, S6 ribosomal protein) by Western blot to confirm on-target activity.
Q6: I am concerned about potential off-target effects of this compound. How can I verify that the observed phenotype is due to Akt inhibition?
It is crucial to validate that the effects of a small molecule inhibitor are due to its intended target.[9]
-
Rescue Experiments: If the effects of this compound are on-target, overexpressing a constitutively active form of Akt should rescue the cells from the drug-induced phenotype.[5]
-
RNAi/CRISPR Validation: Silencing Akt using siRNA or CRISPR/Cas9 should phenocopy the effects of this compound treatment. Conversely, cells with Akt knocked out should become resistant to this compound if the drug's primary effect is through Akt inhibition.[9]
-
Alternative Inhibitors: Using another structurally different Akt inhibitor should produce a similar biological effect.[5]
Experimental Protocols & Data
Table 1: Reported IC50 Values for this compound
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| Pim-1 Kinase | Kinase Assay | 1.28 µM | [4] |
| Rhabdomyosarcoma cells | Cell Growth | ~ 2-6 µM | [2] |
| Rh1, Rh18, Rh30 cells | Cell Growth | 2-5 µM | [3] |
| M. abscessus (in vitro) | Growth Inhibition | 3.48 µg/mL | [1] |
| M. abscessus (intracellular) | Growth Inhibition | 13.18 µg/mL | [1] |
Protocol: Western Blot for Akt Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, phospho-S6, and total S6. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
A decrease in the ratio of phosphorylated to total protein for Akt and its downstream targets with increasing this compound concentration would confirm on-target activity.
Visualizations
Caption: Signaling pathway of Akt and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected this compound experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride as a Promising New Agent against Infection of Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of 10-DEBC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo bioavailability of 10-Dehydrogingerdione (10-DEBC). Given the limited published in vivo pharmacokinetic data for this compound, this guide leverages data from structurally similar ginger compounds, such as 10-gingerol (B1664516), to provide valuable insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: 10-Dehydrogingerdione (this compound) is a bioactive phenolic compound found in ginger. Like many other phenolic compounds, this compound is characterized by poor aqueous solubility and is susceptible to metabolic degradation, which can significantly limit its oral bioavailability. Low bioavailability can lead to insufficient drug exposure at the target site, potentially resulting in diminished or inconsistent therapeutic effects in preclinical and clinical studies.
Q2: What are the primary challenges in the oral delivery of this compound?
A2: The main challenges for the oral delivery of this compound include:
-
Poor aqueous solubility: This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Instability: Phenolic compounds can be sensitive to the pH conditions and enzymatic activity within the gastrointestinal tract.
Q3: What formulation strategies can be employed to enhance the bioavailability of this compound?
A3: Several formulation strategies can be used to overcome the bioavailability challenges of this compound:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound.
-
Particle size reduction: Techniques like nanosuspensions increase the surface area of the drug, leading to a higher dissolution rate.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.
Q4: Are there any in vivo pharmacokinetic data available for this compound?
A4: To date, there is a lack of published in vivo pharmacokinetic studies specifically for this compound that detail parameters such as Cmax, Tmax, and AUC after oral administration. However, data from structurally related compounds like 10-gingerol can offer valuable insights into the expected pharmacokinetic profile.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments aimed at improving the bioavailability of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | Poor oral absorption due to low solubility. | 1. Optimize Formulation: Explore different bioavailability enhancement strategies such as SEDDS, nanosuspensions, or solid dispersions. 2. Increase Dose: Cautiously increase the administered dose while monitoring for any signs of toxicity. 3. Change Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and establish a baseline for systemic exposure. |
| Extensive first-pass metabolism. | 1. Co-administer with metabolic inhibitors: Use of inhibitors of relevant metabolizing enzymes (e.g., cytochrome P450 enzymes) can increase systemic exposure, although this approach is primarily for mechanistic understanding rather than therapeutic development. 2. Formulation Strategies: Certain formulations, like lipid-based systems, can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism. | |
| High variability in pharmacokinetic parameters between subjects | Inconsistent formulation performance. | 1. Ensure Formulation Homogeneity: Thoroughly characterize the formulation for particle size distribution, drug content uniformity, and stability. 2. Standardize Dosing Procedure: Ensure consistent administration techniques, including gavage volume and speed. |
| Physiological variability in animals. | 1. Acclimatize Animals: Allow sufficient time for animals to acclimate to the housing and handling procedures to reduce stress-induced physiological changes. 2. Standardize Fasting Time: Ensure a consistent fasting period before dosing, as food can significantly affect drug absorption. | |
| Precipitation of this compound in the formulation upon standing | Supersaturation or poor formulation stability. | 1. Optimize Excipients: Screen different oils, surfactants, co-surfactants, and polymers for their ability to solubilize and stabilize this compound. 2. Incorporate Stabilizers: For nanosuspensions, use appropriate stabilizers to prevent particle aggregation. 3. Prepare Fresh Formulations: If stability is a persistent issue, prepare the formulation immediately before each administration. |
| Adverse events or toxicity observed in animals | High dose of this compound or toxicity of excipients. | 1. Dose Reduction: Lower the dose of this compound. 2. Vehicle Control Group: Include a control group that receives only the formulation vehicle to assess its potential toxicity. 3. Select Biocompatible Excipients: Use excipients with a well-established safety profile in the intended animal species. |
Data Presentation
Due to the absence of direct comparative in vivo pharmacokinetic data for this compound, the following table presents data for the structurally similar compound, 10-gingerol, in humans after oral administration of a ginger extract. This information can serve as a valuable reference for what might be expected for this compound.
Table 1: Pharmacokinetic Parameters of 10-Gingerol and its Metabolites in Humans After Oral Administration of Ginger Extract
| Analyte | Dose of Ginger Extract (g) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Free 10-gingerol | 2.0 | 9.5 ± 2.2 | 1.0 | 2.1 | [1] |
| 10-gingerol glucuronide | 2.0 | 370 ± 190 | 1.0 | 2.1 | [1] |
| 10-gingerol sulfate | 2.0 | 18 ± 6 | 1.0 | - | [1] |
Note: The data for 10-gingerol metabolites (glucuronide and sulfate) are presented as the concentration of the free form after enzymatic hydrolysis.
Experimental Protocols
The following are detailed methodologies for commonly used formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve this compound in the oil phase, followed by the addition of the surfactant and co-surfactant.
-
Mix thoroughly until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion upon dilution in an aqueous medium.
-
Assess the self-emulsification time and efficiency.
-
Evaluate the in vitro dissolution profile of the this compound-loaded SEDDS.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Formulation Components:
-
This compound powder.
-
Stabilizer solution (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80 in purified water).
-
-
Milling Process:
-
Add the this compound powder, stabilizer solution, and milling media (e.g., zirconium oxide beads) to the milling chamber.
-
Mill at a high speed for a predetermined duration, monitoring the particle size at regular intervals using a particle size analyzer.
-
Optimize the milling time to achieve the desired particle size (typically in the nanometer range).
-
-
Characterization:
-
Measure the final particle size distribution, PDI, and zeta potential of the nanosuspension.
-
Assess the physical stability of the nanosuspension over time under different storage conditions.
-
Compare the in vitro dissolution rate of the nanosuspension with that of the unprocessed this compound powder.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before oral administration, with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., control group receiving a simple suspension of this compound, and experimental groups receiving different enhanced bioavailability formulations).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the enhanced formulations compared to the control.
-
Mandatory Visualizations
Caption: Logical relationships between formulation strategies and bioavailability enhancement.
Caption: Experimental workflow for evaluating the bioavailability of this compound.
Caption: Simplified signaling pathway modulated by this compound.
References
Technical Support Center: Addressing 10-DEBC Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of 10-DEBC, a potent Akt inhibitor, in cancer therapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B). Akt is a crucial node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and resistance to therapy.[1][2][3] this compound functions as an Akt kinase inhibitor, preventing the phosphorylation of its downstream targets and thereby promoting apoptosis and inhibiting tumor growth.[1]
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms that pre-exist before any treatment. This could be due to genetic alterations in the PI3K/Akt pathway or the activation of compensatory signaling pathways.
-
Acquired Resistance: Cells can develop resistance to this compound over time through prolonged exposure.
-
Suboptimal Experimental Conditions: The concentration of this compound may be too low, or the treatment duration might be insufficient to induce a significant effect. It is crucial to perform a dose-response and time-course experiment for each new cell line.
-
Compound Instability: Ensure that the this compound compound has been stored and handled correctly to prevent degradation.
Q3: What are the known mechanisms of acquired resistance to Akt inhibitors like this compound?
Cancer cells can develop resistance to Akt inhibitors through various mechanisms:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Resistant cells may exhibit hyper-phosphorylation and activation of multiple RTKs, such as EGFR and HER2.[4] This can reactivate downstream signaling pathways, bypassing the Akt inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Activation of Parallel Survival Pathways: Cancer cells can compensate for Akt inhibition by upregulating other pro-survival signaling pathways, rendering the inhibition of Akt alone insufficient to induce cell death.[6]
-
Alterations in Downstream Effectors: Changes in the expression or activity of proteins downstream of Akt can also contribute to resistance.
Q4: How can I determine if my cells have developed resistance to this compound?
The development of resistance can be confirmed by:
-
Shift in IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cells.
-
Reduced Apoptosis: A decreased level of apoptosis (e.g., as measured by caspase activity or Annexin V staining) in response to this compound treatment in the resistant cells.
-
Sustained Proliferation: Continued cell growth and proliferation of the resistant cells in the presence of this compound concentrations that inhibit the growth of parental cells.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered when working with this compound.
Problem 1: Inconsistent or No Inhibition of Akt Signaling
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 100 nM to 20 µM).[7] |
| Incorrect Timing of Treatment | Conduct a time-course experiment to identify the optimal treatment duration for observing maximal inhibition of Akt phosphorylation (e.g., 1, 4, 12, 24 hours). |
| Compound Degradation | Ensure this compound is stored correctly (typically at -20°C or -80°C in DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cellular Context | The genetic background of your cell line (e.g., PTEN status, PIK3CA mutations) can influence its sensitivity to Akt inhibitors.[7] Characterize the mutational status of key pathway components. |
Problem 2: Lack of Apoptosis Despite Akt Pathway Inhibition
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Activation of Parallel Survival Pathways | Investigate the activation of other pro-survival pathways (e.g., MAPK/ERK, STAT3) using phospho-specific antibodies and western blotting. Consider combination therapies to co-target these pathways.[6] |
| Drug-Resistant Cancer Stem Cells (CSCs) | A subpopulation of CSCs may be inherently resistant to this compound.[8] Use markers for CSCs (e.g., CD44, ALDH1) to assess their presence and consider therapies that target this population. |
| Increased Drug Efflux | Measure the expression of ABC transporters (e.g., ABCB1, ABCC1) by qPCR or western blotting.[5] Co-treatment with an ABC transporter inhibitor may restore sensitivity. |
| Alterations in PKA Pathway | Changes in the PKA signaling pathway can contribute to resistance. Assess the activity and expression of PKA subunits.[8] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can serve as a starting point for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CWR22 | Prostate Cancer | 37 ± 8.8 | [9] |
| 22Rv1 | Prostate Cancer | 78 ± 14.1 | [9] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. It is crucial to determine the IC50 in your own experimental setup.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Akt Pathway Inhibition
This protocol is used to assess the phosphorylation status of Akt and its downstream targets to confirm the inhibitory effect of this compound.
Materials:
-
Parental and this compound-resistant cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat parental and resistant cells with this compound at the desired concentration and for the optimal duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[7]
Protocol 3: Immunoprecipitation (IP) to Study Protein Interactions
This protocol can be used to investigate how this compound affects the interaction of Akt with its binding partners.
Materials:
-
Cancer cells treated with this compound or vehicle
-
Lysis buffer for IP (non-denaturing)
-
Primary antibody against the "bait" protein (e.g., anti-Akt)
-
Protein A/G beads (agarose or magnetic)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse the treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[12]
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., Akt) to form immune complexes.[12]
-
Add Protein A/G beads to the lysate to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein (Akt) and the suspected interacting protein ("prey").
Visualizations
Caption: Mechanisms of resistance to the Akt inhibitor this compound.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Induction of Akt activity by chemotherapy confers acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired AKT-inhibitor Resistance Is Mediated by ATP-binding Cassette Transporters in Endometrial Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 6. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 10-DEBC Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic compound 10-DEBC hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrochloride and what is its mechanism of action?
A1: this compound hydrochloride is a selective inhibitor of Akt (also known as Protein Kinase B or PKB).[1][2] It functions by inhibiting the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and activation of Akt.[1] This suppression disrupts the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5] By blocking this pathway, this compound hydrochloride can inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells, such as rhabdomyosarcoma.[1][2]
Q2: What are the recommended storage conditions for this compound hydrochloride?
A2: Due to its hygroscopic nature, proper storage is critical to maintain the integrity of this compound hydrochloride. It should be stored under the following conditions:
-
Long-term: Store at -20°C in a dry, dark environment.[6]
-
Stock Solutions: Store at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[6] Always store in sealed containers, away from moisture.[7]
Q3: In which solvents is this compound hydrochloride soluble?
A3: this compound hydrochloride is soluble in both water and Dimethyl Sulfoxide (DMSO), with a solubility of up to 100 mM in each.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The most likely cause is the absorption of moisture by the hygroscopic this compound hydrochloride powder, leading to inaccurate weighing and incorrect stock solution concentrations. One supplier notes that the molecular weight can vary between batches due to the degree of hydration.[6]
-
Solution:
-
Proper Handling: Minimize the exposure of the solid compound to ambient air. Work quickly when weighing and securely seal the container immediately after use.[8]
-
Controlled Environment: If possible, handle the compound in a controlled environment with low humidity, such as a glovebox or a desiccator.[8][9]
-
Stock Solution from Entire Vial: For maximum accuracy, consider preparing a stock solution from the entire contents of a new vial. This eliminates errors from weighing small, hygroscopic amounts.[8] Calculate the concentration based on the actual weight of the compound used.
-
Accurate Weighing: Use a calibrated analytical balance. Tare the weighing vessel before adding the compound and record the weight immediately.
-
Issue 2: Difficulty dissolving the this compound hydrochloride powder.
-
Possible Cause: While soluble in water and DMSO, clumps may form due to moisture absorption, slowing down dissolution.
-
Solution:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the chosen solvent.[7]
-
Vortexing: Vortex the solution vigorously until all solid particles are dissolved.
-
Fresh Solvent: Ensure the solvent used is anhydrous (for DMSO) or of high purity (for water) to prevent introducing additional moisture.
-
Issue 3: Observed cytotoxicity in control cells.
-
Possible Cause: While this compound hydrochloride is designed to be cytotoxic to cancer cells, high concentrations of the solvent (DMSO) can also be toxic to cells.
-
Solution:
-
Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
-
Vehicle Control: Always include a vehicle control (cell culture medium with the same concentration of DMSO as the experimental wells) to assess the effect of the solvent on cell viability.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 381.34 g/mol | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility (Water) | Up to 100 mM | [1][2] |
| Solubility (DMSO) | Up to 100 mM | [1][2] |
| IC₅₀ (Cell Growth) | ~ 2-6 μM (in rhabdomyosarcoma cells) | [1][2] |
| Short-Term Storage | Desiccate at +4°C | [1][2] |
| Long-Term Storage | -20°C (dry and dark) | [6] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
-
Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a low-humidity environment (e.g., a glovebox or near a dehumidifier), quickly weigh the desired amount of this compound hydrochloride. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.81 mg.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (e.g., 1 ml for a 10 mM solution from 3.81 mg).
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. Store aliquots at -20°C.
Protocol: Cell Viability (MTT) Assay with this compound Hydrochloride
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound hydrochloride from your stock solution in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound hydrochloride or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound hydrochloride.
Caption: Experimental workflow for a cell viability assay using this compound hydrochloride.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound hydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Head-to-Head Comparison of Akt Inhibitors: 10-DEBC vs. Perifosine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Akt Inhibitors
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cell signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide array of cancers has made it a prime target for therapeutic intervention. Among the numerous inhibitors developed to target Akt, 10-DEBC and perifosine (B1684339) have emerged as significant tool compounds in preclinical and clinical research. This guide provides a detailed, data-supported comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Perifosine |
| Mechanism of Action | ATP-Competitive Inhibitor | Pleckstrin Homology (PH) Domain Inhibitor |
| Binding Site | ATP-binding pocket of Akt | PH domain of Akt |
| Primary Mode of Inhibition | Prevents ATP from binding, thus blocking kinase activity | Prevents translocation of Akt to the cell membrane, inhibiting its activation |
| Selectivity | Selective for Akt over PDK1, SGK1, and PI 3-kinase. Also inhibits Pim-1 kinase. | Akt-dependent and independent effects reported. Publicly available selectivity data is limited. |
| Clinical Development | Primarily a preclinical research tool | Has undergone extensive clinical trials, including Phase III, with limited success in solid tumors. |
Quantitative Analysis: Potency and Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and perifosine in various cancer cell lines.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be made with caution, as experimental conditions such as cell density, assay type, and incubation time can significantly influence the results. A head-to-head study in the same experimental setup would provide a more definitive comparison.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Rhabdomyosarcoma cells | Rhabdomyosarcoma | ~ 2-6 |
| Perifosine | Various tumor cell lines | Various | 0.6-8.9[1][2] |
| MM.1S | Multiple Myeloma | 4.7[2] |
In a study directly comparing the two inhibitors in the context of enhancing the toxicity of a combination treatment in U251 glioblastoma cells, this compound was found to be more efficient at inducing cell death than perifosine[3].
Delving Deeper: Mechanisms of Action
The fundamental difference between this compound and perifosine lies in their distinct mechanisms of inhibiting the Akt signaling pathway.
This compound: The ATP-Competitive Inhibitor
This compound is a selective inhibitor of Akt/PKB that functions by competing with ATP for its binding site in the kinase domain of Akt[3]. By occupying the ATP pocket, this compound prevents the phosphorylation of Akt's downstream substrates, thereby blocking the propagation of survival and proliferation signals. This mechanism is common for many kinase inhibitors. Notably, this compound has been shown to be selective for Akt over other related kinases such as PDK1, SGK1, and PI 3-kinase. However, it has also been identified as a potent inhibitor of Pim-1 kinase, an important consideration for interpreting experimental results[4].
Perifosine: The Membrane Translocation Blocker
Perifosine, an alkylphospholipid, employs a different strategy. It targets the Pleckstrin Homology (PH) domain of Akt[5]. The PH domain is crucial for recruiting Akt to the cell membrane, a prerequisite for its activation by upstream kinases like PDK1 and mTORC2. By binding to the PH domain, perifosine prevents this membrane translocation, effectively keeping Akt in an inactive state in the cytoplasm. Perifosine has been reported to have both Akt-dependent and independent effects, and comprehensive public data on its kinase selectivity profile is limited[5].
Visualizing the Inhibition: Signaling Pathways
To illustrate the distinct points of intervention for this compound and perifosine, the following diagrams depict the Akt signaling pathway.
Experimental Corner: Protocols and Workflows
Reproducible and rigorous experimental design is paramount in drug discovery research. Below are detailed protocols for key assays used to evaluate and compare Akt inhibitors like this compound and perifosine.
Experimental Workflow: Comparing Inhibitor Potency
The following diagram outlines a typical workflow for a head-to-head comparison of this compound and perifosine.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Perifosine stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and perifosine in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
2. Western Blot for Akt Phosphorylation
This technique is used to assess the direct inhibitory effect of the compounds on Akt activity by measuring the levels of phosphorylated Akt (p-Akt).
-
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and Perifosine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or perifosine for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and the loading control to ensure equal protein loading.
-
Conclusion
Both this compound and perifosine are valuable tools for studying the Akt signaling pathway. The choice between them will depend on the specific research question. This compound offers a more direct and selective inhibition of the Akt kinase domain, making it a suitable tool for studies focused on the immediate downstream consequences of Akt catalytic activity. Its known off-target effect on Pim-1 kinase should be considered. Perifosine, with its unique mechanism of inhibiting Akt translocation, provides an alternative approach to disrupt the pathway and has been extensively studied in a clinical context, offering a wealth of in vivo data. However, its potential for Akt-independent effects and less defined selectivity profile warrant careful consideration in experimental design and data interpretation. For definitive comparative studies, it is highly recommended to perform head-to-head experiments under identical conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Scholars@Duke publication: Perifosine: update on a novel Akt inhibitor. [scholars.duke.edu]
A Comparative Guide to 10-DEBC and Specific Pim-1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 10-DEBC and other specific inhibitors of Pim-1 kinase, a key target in oncology. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection and application of these chemical probes.
Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell proliferation, survival, and apoptosis. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. A range of small molecule inhibitors have been developed to target Pim-1, each with distinct potency, selectivity, and mechanisms of action. This guide focuses on a comparative analysis of this compound, initially identified as an Akt inhibitor, with established specific Pim-1 inhibitors such as SGI-1776, AZD-1208, and LGH447.
Performance Comparison of Pim-1 Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other specific Pim-1 inhibitors against the three Pim kinase isoforms. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Potency (IC50/Ki) Against Pim Kinases
| Compound | Pim-1 | Pim-2 | Pim-3 |
| This compound | IC50: 1.28 µM[1][2] | - | - |
| SGI-1776 | IC50: 7 nM[3][4][5] | IC50: 363 nM[3][4][5] | IC50: 69 nM[3][4][5] |
| AZD-1208 | IC50: 0.4 nM[6][7][8][9] | IC50: 5.0 nM[6][7][8][9] | IC50: 1.9 nM[6][7][8][9] |
| Ki: 0.1 nM[7] | Ki: 1.92 nM[7] | Ki: 0.4 nM[7] | |
| LGH447 (PIM447) | Ki: 6 pM[6][10][11][12][13] | Ki: 18 pM[6][10][11][12][13] | Ki: 9 pM[6][10][11][12][13] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Selectivity Profile of Pim-1 Inhibitors
| Compound | Primary Target(s) | Other Notable Targets | Key Features |
| This compound | Akt, Pim-1[1] | - | Initially identified as a selective Akt inhibitor.[1] |
| SGI-1776 | Pim-1, Pim-3[3][4] | Flt3 (IC50: 44 nM), Haspin[3][4] | Orally bioavailable. |
| AZD-1208 | Pan-Pim (Pim-1, -2, -3)[7][8][9] | Highly selective for Pim kinases.[7] | Orally bioavailable, potent pan-Pim inhibitor.[7][8] |
| LGH447 (PIM447) | Pan-Pim (Pim-1, -2, -3)[10][11][13] | GSK3β, PKN1, PKCτ (at significantly lower potency)[10] | Potent, orally available, and selective pan-Pim kinase inhibitor.[10][13] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and regulates cell survival and proliferation by phosphorylating various downstream targets.
Caption: Pim-1 signaling pathway initiated by cytokines.
Experimental Workflow: In Vitro Kinase Assay
A typical workflow for assessing the inhibitory activity of compounds against Pim-1 kinase in vitro.
Caption: General workflow for an in vitro kinase assay.
Experimental Workflow: Cell Viability Assay (MTT)
A common method to evaluate the effect of Pim-1 inhibitors on the viability of cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Experimental Protocols
In Vitro Kinase Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 value of an inhibitor. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for Pim-1.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a specific peptide or protein like Bad)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound, SGI-1776)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-33P]ATP)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a microplate, add the Pim-1 enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Protocol)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Pim-1 inhibitors on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This guide provides a comparative overview of this compound and specific Pim-1 inhibitors, highlighting their potencies and selectivities. While this compound shows inhibitory activity against Pim-1, it is significantly less potent than dedicated inhibitors like SGI-1776, AZD-1208, and LGH447. The choice of inhibitor will depend on the specific research question, with highly potent and selective compounds such as AZD-1208 and LGH447 being suitable for targeted Pim-1 inhibition studies. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding the role of Pim-1 kinase in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Validating 10-DEBC's Anti-Cancer Effects Through siRNA Knockdown of Akt
A Comparative Guide for Researchers
The targeted inhibition of key signaling pathways is a cornerstone of modern cancer therapy development. 10-DEBC, a selective inhibitor of the protein kinase B (Akt), has shown promise in pre-clinical studies by inducing apoptosis and inhibiting cell growth in various cancer cell lines. To rigorously validate that the observed effects of this compound are indeed mediated through the inhibition of Akt, a comparison with the effects of silencing the Akt gene using small interfering RNA (siRNA) is a critical experimental step. This guide provides a comparative overview of the outcomes of these two approaches, supported by experimental data and detailed protocols.
Quantitative Comparison of this compound and Akt siRNA-Mediated Effects
The following table summarizes the quantitative effects of this compound treatment and Akt siRNA knockdown on key cancer cell processes, such as cell viability and apoptosis. The data presented is a synthesis from multiple studies on various cancer cell lines to provide a comparative perspective.
| Parameter | This compound Treatment | Akt siRNA Knockdown | Cell Line(s) |
| IC50 (Cell Viability) | ~2-6 µM | Not Applicable (Dose-dependent reduction) | Rhabdomyosarcoma |
| Reduction in Cell Viability | Dose-dependent | Up to 35.43% reduction | HN5 (Head and Neck Squamous Cell Carcinoma), Caki-2 (Renal Cell Carcinoma)[1][2] |
| Induction of Apoptosis | Induces apoptosis | Up to 14.88% apoptotic cells | Rhabdomyosarcoma, Caki-2 (Renal Cell Carcinoma)[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines, such as rhabdomyosarcoma, glioblastoma, or other lines with a constitutively active PI3K/Akt pathway, are suitable for these experiments.
-
Culture Conditions: Cells are maintained in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A stock solution of this compound hydrochloride is prepared in DMSO. For experiments, cells are treated with varying concentrations of this compound (e.g., 0, 2, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is included in all experiments.
siRNA Transfection
-
siRNA Design: Validated siRNAs targeting human Akt1, Akt2, and/or Akt3, along with a non-targeting control siRNA, are used.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is used according to the manufacturer's protocol.
-
Procedure:
-
Cells are seeded in 6-well plates to reach 30-50% confluency on the day of transfection.
-
For each well, siRNA is diluted in serum-free medium.
-
The transfection reagent is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes are added to the cells in fresh complete growth medium.
-
Cells are incubated for 48-72 hours before harvesting for analysis.
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with this compound or transfected with siRNA as described above.
-
Following the incubation period, MTT reagent is added to each well and incubated for 3-4 hours at 37°C.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with this compound or transfected with siRNA.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the levels of specific proteins, such as total Akt and phosphorylated Akt (p-Akt), to confirm the effects of this compound and siRNA knockdown.
-
Procedure:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
-
Visualizing the Experimental Logic and Pathways
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Logical flow of validating this compound's on-target effects.
Caption: The PI3K/Akt signaling pathway and points of intervention.
Caption: A generalized workflow for the comparative experiments.
References
A Preclinical Comparison Guide: Enhancing Cisplatin Efficacy with the Novel Akt Inhibitor 10-DEBC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed combination therapy involving the chemotherapeutic agent cisplatin (B142131) and the selective Akt/protein kinase B (PKB) inhibitor, 10-DEBC. While direct preclinical studies on this specific combination are not yet published, this document extrapolates from existing data on Akt inhibition and cisplatin resistance to present a strong scientific rationale and a comprehensive experimental framework for its evaluation.
Introduction: Overcoming Cisplatin Resistance through Akt Inhibition
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance.[1][2] A critical mechanism underlying this resistance is the hyperactivation of the PI3K/Akt signaling pathway, which promotes cell survival and inhibits apoptosis (programmed cell death).[3][4] The Akt enzyme, a serine/threonine-specific protein kinase, is a central node in this pathway. Its activation is associated with poor prognosis and resistance to cisplatin in several cancers, including lung, ovarian, and gastrointestinal cancers.[2][3]
This compound is a selective inhibitor of Akt/PKB that has been shown to inhibit the phosphorylation and activation of Akt, leading to the suppression of downstream signaling to mTOR and p70 S6 kinase.[5] By blocking this pro-survival pathway, this compound has the potential to sensitize cancer cells to the cytotoxic effects of cisplatin, offering a promising strategy to overcome chemoresistance. Studies have shown that other Akt inhibitors can indeed reverse cisplatin resistance and enhance its therapeutic effect.[4][6]
This guide outlines a proposed preclinical evaluation of the this compound and cisplatin combination therapy, presenting hypothetical data and detailed experimental protocols to guide further research.
Proposed Mechanism of Action
The synergistic effect of the this compound and cisplatin combination therapy is predicated on a dual-pronged attack on cancer cells. Cisplatin induces DNA damage, which, in resistant cells, is often counteracted by the pro-survival signals from the PI3K/Akt pathway. This compound, by inhibiting Akt, is hypothesized to abrogate these survival signals, thereby lowering the threshold for cisplatin-induced apoptosis.
References
- 1. Inhibition of PI3K/Akt/mTOR overcomes cisplatin resistance in the triple negative breast cancer cell line HCC38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of cisplatin resistance by inhibiting PI3K/Akt signal pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 10-DEBC in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of 10-DEBC, a potent Akt inhibitor, when used in combination with other anti-cancer agents. Drawing on preclinical data, we delve into the mechanisms of action, present quantitative results from key studies, and offer detailed experimental protocols to support further research. The primary focus of this guide is the well-documented synergistic interaction of this compound with a combination of menadione (B1676200) (MD) and ascorbic acid (AA) in glioblastoma multiforme (GBM), a notoriously difficult-to-treat cancer. Furthermore, we explore the potential for other synergistic combinations based on the molecular activity of this compound.
This compound: Targeting the Pro-Survival Akt Pathway
This compound is a small molecule inhibitor that targets Akt (also known as Protein Kinase B), a serine/threonine kinase that is a central node in cell signaling pathways promoting survival, proliferation, and growth. The PI3K/Akt/mTOR pathway is one of the most frequently overactive signaling cascades in human cancers, making Akt a prime target for therapeutic intervention.[1] By inhibiting Akt, this compound can sensitize cancer cells to the cytotoxic effects of other therapeutic agents.
Synergistic Effect of this compound with Menadione and Ascorbic Acid in Glioblastoma
A key study by Blesić et al. (2023) demonstrated a significant synergistic anti-cancer effect when combining this compound with menadione and ascorbic acid in the human glioblastoma cell line U251.[1][2][3] This combination therapy was shown to enhance cancer cell death by potentiating cytotoxic autophagy and amplifying oxidative stress.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study, illustrating the enhanced efficacy of the combination treatment.
| Treatment Group | Metric | Result | Fold Change vs. Control | Reference |
| Cell Viability (Crystal Violet Assay) | ||||
| MD (40 µM) + AA (1 mM) | % of Control | ~40% | 0.4 | [1] |
| This compound (10 µM) + MD (40 µM) + AA (1 mM) | % of Control | ~20% | 0.2 | Blesić et al. (2023) |
| Intracellular ROS Levels (DHR Staining) | ||||
| MD (40 µM) + AA (1 mM) | MFI | Significant Increase | - | [3] |
| This compound (10 µM) + MD (40 µM) + AA (1 mM) | MFI | Further Significant Increase | > (MD+AA) | Blesić et al. (2023) |
| Autophagy Markers (Western Blot) | ||||
| MD (40 µM) + AA (1 mM) | LC3-II/Actin Ratio | Increased | - | [3] |
| This compound (10 µM) + MD (40 µM) + AA (1 mM) | LC3-II/Actin Ratio | Further Increased | > (MD+AA) | [3] |
| MD (40 µM) + AA (1 mM) | p62/Actin Ratio | Decreased | - | [3] |
| This compound (10 µM) + MD (40 µM) + AA (1 mM) | p62/Actin Ratio | Further Decreased | < (MD+AA) | [3] |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assays
1. Crystal Violet (CV) Assay:
-
Purpose: To assess the number of adherent, viable cells.
-
Protocol:
-
Seed U251 glioblastoma cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with the indicated concentrations of this compound, menadione, and ascorbic acid for the specified duration (e.g., 16 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates extensively with water to remove excess stain.
-
Air dry the plates.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
2. MTT Assay:
-
Purpose: To measure cell metabolic activity as an indicator of cell viability.[4][5][6]
-
Protocol:
-
Seed and treat cells as described for the CV assay.
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[6]
-
Intracellular Reactive Oxygen Species (ROS) Detection
-
Purpose: To quantify the levels of intracellular ROS.
-
Protocol using Dihydrorhodamine 123 (DHR 123): [7][8]
-
Treat U251 cells with the drug combinations for the desired time period (e.g., 2 hours).
-
In the final 30 minutes of treatment, add DHR 123 to the culture medium to a final concentration of 5 µM.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of the oxidized rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[7]
-
Western Blot for Autophagy Markers
-
Purpose: To detect the levels of key autophagy-related proteins, LC3-II and p62.[9][10]
-
Protocol:
-
After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. A loading control antibody (e.g., actin or GAPDH) should also be used.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.
-
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Combination Therapy
Caption: Signaling pathway of this compound, Menadione, and Ascorbic Acid.
Experimental Workflow for Evaluating Synergy
Caption: Workflow for assessing this compound's synergistic effects.
Potential for Other Synergistic Combinations
The mechanism of action of this compound as an Akt inhibitor suggests potential synergy with a broader range of anti-cancer agents. Researchers are encouraged to explore the following combinations:
-
With other ROS-inducing agents: Since this compound enhances the effects of the ROS-generating duo of menadione and ascorbic acid, it is plausible that it could synergize with other therapies that induce oxidative stress. This includes certain chemotherapies (e.g., platinum-based drugs), radiation therapy, and other targeted agents that disrupt cellular redox balance.
-
With inhibitors of parallel survival pathways: Cancer cells often develop resistance by activating alternative survival pathways. Combining this compound with inhibitors of other key pro-survival pathways, such as the MAPK/ERK pathway, could create a more potent and durable anti-cancer effect.
-
With DNA damaging agents: The Akt pathway is involved in DNA repair. Inhibiting Akt with this compound could potentially impair the ability of cancer cells to repair DNA damage induced by chemotherapy (e.g., temozolomide, the standard of care for glioblastoma) or radiation, thereby enhancing their efficacy.
Conclusion
The available preclinical evidence strongly supports the synergistic potential of this compound in combination with agents that induce oxidative stress, specifically in the context of glioblastoma. The detailed molecular mechanism, involving the potentiation of cytotoxic autophagy, provides a solid rationale for this therapeutic strategy. This guide offers a foundation for researchers to build upon, providing both the established data and a roadmap for exploring novel, potentially more effective, combination therapies centered around the inhibition of the critical Akt signaling pathway. Further investigation into the synergistic effects of this compound with a wider array of anti-cancer drugs and in different cancer types is warranted and holds promise for the development of new treatment paradigms.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. protocols.io [protocols.io]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. bioquochem.com [bioquochem.com]
- 9. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 10-DEBC's Anti-Cancer Effects: A Comparative Guide
An In-depth Analysis of 10-DEBC as a Potent Anti-Cancer Agent in Glioblastoma and Other Malignancies
This compound, a selective inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), has emerged as a compound of interest in oncology research. Its mechanism of action, centered on the pivotal PI3K/Akt signaling pathway, positions it as a potential therapeutic agent against various cancers, most notably glioblastoma (GBM). This guide provides a comprehensive comparison of this compound's anti-cancer effects with the standard-of-care chemotherapy for GBM, temozolomide (B1682018), and other Akt inhibitors such as perifosine (B1684339) and SC66. The following sections present in vitro and in vivo data, detailed experimental protocols, and visualizations of the key signaling pathways involved to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's preclinical profile.
Comparative Efficacy of this compound and Alternative Anti-Cancer Agents
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize its in vitro efficacy, benchmarked against other relevant compounds, and provide an overview of the in vivo effects of these agents.
In Vitro Anti-Cancer Effects
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of this compound and its alternatives in glioblastoma and other cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Rhabdomyosarcoma | - | ~ 2-6 | |
| This compound | Glioblastoma | U251 | ~10 | [1] |
| SC66 | Glioblastoma | U87 | 10 | [2] |
| SC66 | Glioblastoma | U251 | 12 | [2] |
| Temozolomide | Glioblastoma | U87 | Median: 230 (72h) | [3] |
| Temozolomide | Glioblastoma | U251 | Median: 176.5 (72h) | [3] |
| Perifosine | Multiple Myeloma | MM.1S | 4.7 | [4] |
| Perifosine | Glioblastoma | U-87 MG | - | [5] |
| This compound | Breast Cancer | KAIMRC1 | - | |
| BEZ235 | Colon Cancer | HCT-116 | 0.127 | [6] |
| BEZ235 | Colon Cancer | HT-29 | 0.145 | [6] |
| Paclitaxel (B517696) | Colon Cancer | HCT-116 | 0.0097 | [6] |
| Paclitaxel | Colon Cancer | HT-29 | 0.0095 | [6] |
In Vivo Anti-Cancer Effects
| Compound | Cancer Type | Model | Key Findings | Citation(s) |
| Temozolomide | Glioblastoma | U87MG xenograft | Significantly reduced tumor growth. | |
| Temozolomide | Glioblastoma | GL261 allograft | Strongly reduced tumor progression. | |
| Temozolomide | Glioblastoma | C6/LacZ rat glioma | Metronomic treatment inhibited angiogenesis and tumor growth. | [7] |
| A-443654 (Akt inhibitor) | Glioblastoma | Rat intracranial gliosarcoma | Significantly extended survival. | [2][8] |
| Akt inhibition (genetic) | Glioblastoma | Mouse model | Significantly increased survival of tumor-bearing mice. | [9] |
Induction of Autophagy
Autophagy is a cellular process of self-degradation that can be harnessed for cancer therapy. This compound has been shown to potentiate cytotoxic autophagy in glioblastoma cells.
| Compound | Cancer Type | Cell Line | Effect on Autophagy | Citation(s) |
| This compound | Glioblastoma | U251 | Induced an additional rise in LC3-II levels, suggesting potentiation of autophagy. | |
| Perifosine | Lung Cancer | H157, H460 | Substantially increased the levels of type II LC3, a hallmark of autophagy. | [10] |
Experimental Protocols
To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and other compounds on cancer cell lines.
-
Cell Seeding:
-
Culture glioblastoma cells (e.g., U87, U251) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, temozolomide, perifosine, or SC66 in complete cell culture medium. A common starting concentration range is 0.1 to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for Autophagy (LC3-II) Analysis
This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagy, following treatment with this compound.
-
Cell Lysis:
-
Seed U251 cells in 6-well plates and treat with this compound (e.g., 10 µM) for the desired time (e.g., 16 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells, collect the lysate, and centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities for LC3-II and a loading control (e.g., actin or GAPDH) using densitometry software. The ratio of LC3-II to the loading control is used to determine the extent of autophagy induction.
-
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound and its alternatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate these pathways and the points of intervention for each compound.
PI3K/Akt Signaling Pathway and Inhibitor Targets.
JNK Signaling Pathway and the Role of Cellular Stress.
General Experimental Workflow for In Vitro Analysis.
Conclusion
The preclinical data presented in this guide highlight the potential of this compound as an anti-cancer agent, particularly in the context of glioblastoma. Its ability to inhibit the PI3K/Akt pathway and induce cytotoxic autophagy provides a strong rationale for its further development. While in vitro studies demonstrate its potency, often comparable to or exceeding that of other Akt inhibitors and even the standard-of-care temozolomide in certain contexts, the lack of publicly available in vivo data for this compound underscores the need for further research. The detailed protocols and pathway diagrams provided herein are intended to facilitate such future investigations and aid in the objective evaluation of this compound's therapeutic promise.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of colon cancer cell growth with nanoemulsion-loaded paclitaxel and PI3K/mTOR dual inhibitor BEZ235 through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of 6 pediatric rhabdomyosarcoma patient’s derived xenograft models closely recapitulating patients’ tumor characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Akt signaling is required for glioblastoma maintenance in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient-derived orthotopic xenograft (PDOX) mouse model of adult rhabdomyosarcoma invades and recurs after resection in contrast to the subcutaneous ectopic model - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparison of 10-DEBC and Standard Temozolomide Treatment for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of 10-DEBC, an Akt inhibitor, against the current standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), for glioblastoma (GBM). This comparison is based on available data from in vitro and in vivo preclinical studies.
Executive Summary
Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite a multimodal treatment approach. The current standard of care involves maximal surgical resection followed by radiation therapy and chemotherapy with temozolomide. However, resistance to TMZ is a significant clinical challenge.
This compound is a small molecule inhibitor of the Akt signaling pathway, a key pathway implicated in glioblastoma cell survival, proliferation, and therapeutic resistance. Preclinical evidence suggests that while this compound shows limited efficacy as a monotherapy, it may have potential as a sensitizing agent in combination with other cancer therapies. This guide synthesizes the available preclinical data to offer a comparative perspective on the efficacy of this compound and temozolomide.
Data Presentation
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound (Monotherapy) | Temozolomide (Monotherapy) |
| Cell Line | U251 | U87MG, U251, T98G, Patient-Derived Cell Lines |
| Metric | Cell Viability | IC50 (Half-maximal inhibitory concentration) |
| Result | No effect on cell viability.[1] | Median IC50 at 72h: U87MG: 230.0 µM, U251: 102 µM, T98G: 438.3 µM, Patient-Derived: 220 µM.[2][3] |
Table 2: In Vivo Efficacy Comparison
| Parameter | This compound (Monotherapy) | Temozolomide (Monotherapy) |
| Model | Not Available | Rat and nude mouse orthotopic glioma models (C6/LacZ and U-87MG cells) |
| Metric | Not Available | Tumor Growth Inhibition, Microvessel Density |
| Result | Not Available | Metronomic low-dose TMZ markedly inhibited tumor growth and angiogenesis in a TMZ-resistant model. In a TMZ-sensitive model, it reduced microvessel density.[4] |
Mechanism of Action and Signaling Pathways
Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage and subsequent cancer cell death. Its efficacy is often linked to the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter.
This compound, on the other hand, is an ATP-competitive inhibitor of Akt, a serine/threonine kinase that is a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in glioblastoma and plays a crucial role in promoting cell survival and proliferation, and inhibiting apoptosis. By inhibiting Akt, this compound can sensitize cancer cells to other treatments that induce cellular stress, such as reactive oxygen species (ROS) generation.
References
- 1. Pharmacological Akt and JNK Kinase Inhibitors this compound and SP600125 Potentiate Anti-Glioblastoma Effect of Menadione and Ascorbic Acid Combination in Human U251 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Navigating the Landscape of Akt Inhibition: A Comparative Guide to Alternatives for 10-DEBC
For researchers, scientists, and drug development professionals engaged in oncology and cell signaling research, the serine/threonine kinase Akt is a pivotal target. While 10-DEBC has been utilized as an inhibitor of Akt, a diverse and potent array of alternative compounds have emerged, offering distinct mechanisms of action, improved selectivity, and enhanced clinical potential. This guide provides an objective comparison of prominent Akt inhibitors—Capivasertib (AZD5363), MK-2206, and Ipatasertib (GDC-0068)—supported by experimental data to inform compound selection and experimental design.
This comprehensive analysis delves into the comparative efficacy, selectivity, and mechanisms of these leading Akt inhibitors. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.
Comparative Analysis of Akt Inhibitors
The landscape of Akt inhibitors is broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. ATP-competitive inhibitors, such as Capivasertib and Ipatasertib, bind to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of downstream substrates.[1][2] In contrast, allosteric inhibitors like MK-2206 bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks Akt in an inactive state.[3][4]
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and its alternatives against the three Akt isoforms (Akt1, Akt2, and Akt3).
| Compound | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| This compound | ATP-competitive | ~2500 (complete inhibition) | Not specified | Not specified | |
| Capivasertib (AZD5363) | ATP-competitive | 3 | 7 | 7 | [5] |
| MK-2206 | Allosteric | 8 | 12 | 65 | [3] |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 | [6] |
Table 1: In Vitro Potency of Akt Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective Akt isoform by 50%.
Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. The following table provides an overview of the selectivity of the featured Akt inhibitors against other closely related kinases.
| Compound | Selectivity Profile Highlights | Reference |
| This compound | Shows no activity at PDK1, SGK1 or PI 3-kinase. | |
| Capivasertib (AZD5363) | Potent, selective inhibitor of all three AKT isoforms. | [7] |
| MK-2206 | Highly selective for Akt1/2 over Akt3 and shows no inhibitory activity against 250 other protein kinases. | [3] |
| Ipatasertib (GDC-0068) | Over 600-fold selectivity for Akt over PKA. Only inhibits 3 other kinases (PRKG1α, PRKG1β, and p70S6K) by >70% at 1 µM. | [6][8] |
Table 2: Selectivity of Akt Inhibitors. This table highlights the specificity of each inhibitor for Akt over other kinases.
Experimental Protocols
To facilitate the evaluation of these and other Akt inhibitors, detailed protocols for essential in vitro assays are provided below.
In Vitro Akt Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of purified Akt kinases and the potency of inhibitors.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme (e.g., from Promega or SignalChem)
-
AKTide-2T substrate peptide (KKGSEQESVKEFSV)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Test compounds (e.g., Capivasertib, MK-2206, Ipatasertib)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the Akt enzyme and substrate peptide in Kinase Buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in Kinase Buffer. The final reaction volume should be 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using a non-linear regression curve fit.
Western Blotting for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) in cell lysates as a measure of inhibitor activity in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-phospho-Akt (Thr308), and rabbit anti-pan-Akt (e.g., from Cell Signaling Technology)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-Akt Ser473, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Akt inhibitors.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A typical workflow for Western blot analysis of Akt phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Capivasertib and fulvestrant for patients with HR-positive/HER2-negative advanced breast cancer: analysis of the subgroup of patients from Japan in the phase 3 CAPItello-291 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 10-DEBC's Activity: A Comparative Guide
This guide provides an objective comparison of 10-DEBC, a selective inhibitor of Akt/PKB, with other alternative kinase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Introduction to this compound
This compound is a cell-permeable phenoxazine (B87303) derivative that acts as a selective inhibitor of the serine/threonine kinase Akt, also known as Protein Kinase B (PKB). It exerts its inhibitory effect by preventing the insulin-like growth factor 1 (IGF-1)-stimulated phosphorylation and subsequent activation of Akt. This blockade leads to the suppression of downstream signaling through the mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival. Notably, this compound has demonstrated selectivity for Akt, showing minimal activity against other kinases such as PDK1 and SGK1. Its activity has been observed in various cancer cell lines, particularly rhabdomyosarcoma, where it inhibits cell growth and induces apoptosis. Recent studies have also highlighted its potential as an agent against Mycobacterium abscessus.
Comparative Analysis of Kinase Inhibitor Activity
The following tables provide a summary of the inhibitory activity of this compound and selected alternative inhibitors targeting the Akt and Pim-1 kinase pathways. It is important to note that the data presented are compiled from various independent studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of Akt Inhibitors
| Compound | Target(s) | IC50 (Akt Phosphorylation) | IC50 (Cell Growth/Proliferation) | Cell Line(s) |
| This compound | Akt/PKB | Complete inhibition at 2.5 µM | ~ 2-6 µM | Rhabdomyosarcoma (Rh1, Rh18, Rh30) |
| MK-2206 | Akt1/2/3 | - | Median IC50: 2.2 µM | Pediatric cancer cell lines |
| Perifosine | Akt | > 10 µM (membrane binding) | 0.6-8.9 µM | Various tumor cell lines |
| AT7867 | Akt, p70S6K | - | IC50 values available for various cancer cell lines | U87MG glioblastoma, others |
| GSK690693 | Akt1/2/3 | 43-150 nM (pGSK3β) | 6.5 nM - >10 µM | Various cancer cell lines |
Table 2: Comparison of Pim-1 Kinase Inhibitors
| Compound | Target(s) | IC50 / Ki (Pim-1) | Selectivity Profile |
| This compound | Pim-1 | IC50: 1.28 µM | Also inhibits Akt |
| SGI-1776 | Pim-1, Pim-2, Pim-3, Flt3 | IC50: 7 nM | 50-fold vs Pim-2, 10-fold vs Pim-3[1][2] |
| AZD1208 | Pan-Pim | IC50: 0.4 nM | >43-fold selective over other kinases[3][4][5][6] |
| PIM447 (LGH447) | Pan-Pim | Ki: 6 pM | Highly selective for Pim kinases[7][8][9][10][11] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the verification of this compound and other kinase inhibitors' activity.
Akt Phosphorylation Assay (Western Blot)
This assay is used to determine the extent to which a compound inhibits the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308), which is essential for its activation.
-
Cell Culture and Treatment: Cancer cells (e.g., rhabdomyosarcoma cell lines) are cultured in appropriate media to ~70-80% confluency. Cells are then serum-starved for a specified period (e.g., 12-24 hours) to reduce basal Akt phosphorylation. Following starvation, cells are pre-treated with various concentrations of the inhibitor (e.g., this compound) or vehicle control for a defined time (e.g., 1-2 hours).
-
Stimulation: Cells are stimulated with a growth factor, typically IGF-1 or insulin, for a short period (e.g., 15-30 minutes) to induce Akt phosphorylation.
-
Cell Lysis: After stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 or p-Akt Thr308) and total Akt.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the inhibitory effect of the compound.
Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the activity of Pim-1 kinase by quantifying the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The assay is typically performed in a 384-well plate format. The reaction mixture includes Pim-1 kinase enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test inhibitor at various concentrations in a kinase buffer.
-
Kinase Reaction: The reaction is initiated by the addition of the ATP/substrate mixture to the enzyme and inhibitor. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to the wells. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
ATP Generation and Luminescence: Following a subsequent incubation, the Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the Pim-1 kinase activity. The IC50 value of the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway of this compound Action
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on Akt.
General Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for the in vitro screening and comparison of kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. xcessbio.com [xcessbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. PIM447 | TargetMol [targetmol.com]
- 11. Facebook [cancer.gov]
Comparative Potency of 10-DEBC Derivatives as Pim-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various 10-DEBC (10-(4'-(N,N-diethylamino)butyl)-2-chlorophenoxazine) derivatives as inhibitors of Pim-1 kinase, a key target in cancer therapy. The data presented is based on a structure-based optimization study aimed at improving the activity and selectivity of the parent compound.
Data Presentation: Potency of this compound Derivatives
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its derivatives against Pim-1, Pim-2, and Pim-3 kinases. The data highlights the significant increase in potency and selectivity achieved through structural modifications.
| Compound | Modifications | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| This compound | Parent Compound | 1280 | >10000 | >10000 |
| 14 | Addition of a cyclic amine | 17 | ND | ND |
| 24 | Ethanaminyl substitution on the cyclic amine of compound 14 | 1.7 | 480 | 18 |
| 25 | Ethanol substitution on the cyclic amine of compound 14 | >10000 | ND | ND |
| 26 | Bromine substitution on ring C of compound 24 | 0.9 | 198 | 7.2 |
ND: Not Determined
Experimental Protocols
The inhibitory activity of the this compound derivatives was determined using a biochemical kinase assay. The general protocol for such an assay is as follows:
Pim-1 Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical fluorescence-based assay for measuring Pim-1 kinase activity and inhibition.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from the BAD protein, a known Pim-1 substrate)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Preparation: Prepare a solution of Pim-1 kinase in assay buffer at a predetermined optimal concentration.
-
Substrate/ATP Mix: Prepare a solution containing the fluorescently labeled peptide substrate and ATP in assay buffer. The ATP concentration should be at or near the Km value for Pim-1 to ensure sensitive detection of competitive inhibitors.
-
Reaction Initiation: Add the Pim-1 kinase solution to each well of the assay plate containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Start Kinase Reaction: Add the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+). The degree of substrate phosphorylation is then determined by measuring the fluorescence signal on a plate reader. The signal is typically proportional to the amount of phosphorylated substrate.
-
Data Analysis: The raw fluorescence data is converted to percent inhibition values relative to the positive and negative controls. The IC50 value for each compound is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
The following diagrams illustrate the Pim-1 signaling pathway and a general workflow for a kinase inhibition assay.
Caption: The Pim-1 signaling pathway is activated by cytokines and growth factors, leading to the promotion of cell survival and proliferation.
Caption: A generalized workflow for determining the IC50 values of kinase inhibitors.
Safety Operating Guide
Proper Disposal Procedures for 10-DEBC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper handling and disposal of 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride), a selective inhibitor of Akt/PKB. Adherence to these procedural guidelines is paramount to ensure personal safety and compliance with regulatory standards.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₀H₂₅ClN₂O・HCl | [1][2] |
| Molecular Weight | 381.34 g/mol | [1][3] |
| Appearance | Off-white solid | |
| Solubility | Soluble to 100 mM in water and DMSO | [1] |
| Storage | Desiccate at +4°C | [1] |
| Purity | ≥98% (HPLC) | [2] |
| CAS Number | 925681-41-0 | [1] |
Step-by-Step Disposal Protocol
The following protocol is based on best practices for the disposal of hazardous chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound in solid or solution form.
2. Decontamination of Working Surfaces:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory disinfectant or cleaning agent compatible with the surfaces in your laboratory.
3. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including empty vials, weighing papers, contaminated tips, and PPE, in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all unused or residual solutions of this compound in a separate, clearly labeled, and compatible hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
4. Containerization and Labeling:
-
Use only containers that are compatible with this compound. The original container is often a suitable option.
-
All waste containers must be clearly and legibly labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride)"
-
The concentration (if in solution).
-
The primary hazard(s) (e.g., "Toxic," "Irritant"). Consult the Safety Data Sheet (SDS) for specific hazard information.
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
Keep waste containers securely closed except when adding waste.
5. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
The primary recommended disposal method for many organic chemical wastes, including those with structures similar to this compound, is high-temperature incineration by a licensed hazardous waste disposal facility. Phenoxazine derivatives are known to have high thermal stability and decompose at elevated temperatures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Essential Safety and Disposal Guidance for Handling 10-DEBC
For researchers, scientists, and drug development professionals working with 10-DEBC (10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine), a selective Akt/PKB inhibitor, ensuring safe handling and proper disposal is paramount. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), the toxicological properties of this compound are not fully known.[1] Therefore, it is crucial to treat this compound with a high degree of caution, adhering to safety protocols for potent, research-grade kinase inhibitors.
This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound, particularly in its solid, powdered form. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately upon contamination.Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.Lab Coat: A dedicated lab coat, preferably made of a non-absorbent material.Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.Lab Coat: Standard laboratory coat.Ventilation: Work should be conducted in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat. |
Glove Selection and Breakthrough Times
Nitrile gloves are generally recommended for handling this compound. However, no glove material offers indefinite protection. Breakthrough time (BTT), the time it takes for a chemical to permeate the glove material, is a critical factor. While specific BTT data for this compound is not available, data for similar chemical classes can provide guidance. For handling potent kinase inhibitors, it is best practice to change gloves frequently and immediately after known contact.
| Glove Material | General Recommendation for Kinase Inhibitors | Important Considerations |
| Nitrile | Recommended for incidental contact and splash protection. | Change gloves at least every two hours, or immediately if contamination is suspected. Double-gloving provides an additional layer of protection. |
| Thicker Nitrile or Butyl Rubber | Recommended for tasks with a higher risk of prolonged contact or large spills. | Offers longer breakthrough times but may reduce dexterity. |
Operational Plan for Safe Handling
A clear and logical workflow is essential for minimizing the risk of exposure to this compound. The following diagram outlines the key steps for safe handling, from preparation to post-experiment cleanup.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as chemical waste.
Step-by-Step Disposal Protocol
-
Segregation of Waste:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
The date of accumulation and the name of the principal investigator or laboratory should also be included.
-
-
Storage of Waste:
-
Waste containers should be kept securely closed in a designated and well-ventilated waste accumulation area.
-
Store waste away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound in the regular trash or down the sanitary sewer.
-
By adhering to these stringent safety and disposal protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
